Product packaging for 4-Bromo-3-nitrophenylboronic acid(Cat. No.:CAS No. 74386-13-3)

4-Bromo-3-nitrophenylboronic acid

Cat. No.: B1272631
CAS No.: 74386-13-3
M. Wt: 245.83 g/mol
InChI Key: ACFLUOVNZOLXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-3-nitrophenylboronic acid is a useful research compound. Its molecular formula is C6H5BBrNO4 and its molecular weight is 245.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BBrNO4 B1272631 4-Bromo-3-nitrophenylboronic acid CAS No. 74386-13-3

Properties

IUPAC Name

(4-bromo-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFLUOVNZOLXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378774
Record name 4-BROMO-3-NITROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74386-13-3
Record name 4-BROMO-3-NITROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-nitrophenylboronic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-3-nitrophenylboronic acid in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly valuable, yet nuanced, member of this class: this compound (CAS Number: 74386-13-3 ).

The intrinsic value of this reagent lies in its trifunctional nature. The boronic acid moiety serves as the reactive handle for palladium-catalyzed cross-coupling, enabling the formation of carbon-carbon bonds with a wide array of substrates. The bromine atom provides a secondary, orthogonal site for further functionalization, also amenable to cross-coupling reactions under different conditions. Finally, the nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also presents a versatile synthetic handle for transformation into other functional groups, most notably an amine, which is a common feature in many bioactive molecules. This unique combination of functionalities makes this compound a powerful scaffold for the generation of diverse chemical libraries and the optimization of lead compounds in drug discovery programs.

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, with a focus on practical, field-proven insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is the foundation of its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 74386-13-3[1]
Molecular Formula C₆H₅BBrNO₄[2]
Molecular Weight 245.82 g/mol [2]
Melting Point 213-216 °C[2]
Boiling Point 361.6 °C at 760 mmHg[2]
Density 1.85 g/cm³[2]
Appearance Off-white to yellow crystalline powder
Solubility Soluble in methanol, DMSO, and other polar organic solvents.
Spectroscopic Characterization: A Self-Validating System

The unequivocal identification of this compound is crucial for ensuring the integrity of experimental results. The following spectroscopic data serve as a reference for researchers to validate the identity and purity of their material.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Similarly, a verified ¹³C NMR spectrum is not available in the public domain search results. A predicted spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo, nitro, and boronic acid substituents. The carbon attached to the boron atom would likely exhibit a broad signal due to quadrupolar relaxation.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretching of the boronic acid (often hydrogen-bonded)
~1530 and ~1350StrongAsymmetric and symmetric N-O stretching of the nitro group
~1400MediumB-O stretching
~1090MediumB-O-H bending
Below 850Medium to StrongC-H out-of-plane bending, characteristic of the substitution pattern
~750Medium to StrongC-Br stretching

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the instrument used.

Synthesis of this compound: A Representative Protocol

While a specific, detailed synthesis of this compound was not found in the public literature during the search, a plausible and robust synthetic route can be designed based on established methodologies for the synthesis of related arylboronic acids. The following protocol is a representative example, grounded in the principles of electrophilic aromatic substitution and organometallic chemistry.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Nitration cluster_1 Work-up and Purification A 4-Bromophenylboronic acid C This compound A->C Nitrating Mixture B Fuming Nitric Acid / Sulfuric Acid B->C D Reaction Mixture C->D E Quenching with Ice-water D->E F Filtration E->F G Recrystallization F->G H Pure Product G->H

Caption: A representative workflow for the synthesis of this compound via nitration of 4-bromophenylboronic acid.

Step-by-Step Experimental Protocol:

CAUTION: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (5 equivalents) to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: To the cooled sulfuric acid, slowly add 4-bromophenylboronic acid (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the mixture until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 4-bromophenylboronic acid in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

  • Characterization: The identity and purity of the final product should be confirmed by the spectroscopic methods outlined in the previous section (NMR, FT-IR) and by melting point determination.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the facile synthesis of biaryl and substituted aromatic compounds, which are privileged structures in many approved drugs.

General Reaction Scheme for Suzuki-Miyaura Coupling:

G A This compound F Coupled Product A->F B Aryl/Heteroaryl Halide (R-X) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction using this compound.

Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling:

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. The specific conditions may need to be optimized for different substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the desired aryl halide (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Then, add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Validation: The structure and purity of the final compound should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and mass spectrometry).

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. This compound, like many arylboronic acids and nitroaromatic compounds, requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves.

  • Handling: Handle the solid material in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is advisable to store it away from strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique trifunctional nature allows for the creation of complex and diverse molecular scaffolds through sequential and orthogonal chemical transformations. The robust and reliable Suzuki-Miyaura coupling, for which this reagent is a key component, continues to be a cornerstone of modern synthetic chemistry. As the demand for novel and effective therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-3-nitrophenylboronic Acid for Advanced Chemical Synthesis

This compound is a bifunctional aromatic compound that has emerged as a crucial reagent in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its structure, featuring a boronic acid group, a bromine atom, and a nitro group, offers three distinct points for chemical modification. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds.[1] The bromine atom provides an additional handle for various coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways for amide bond formation or further derivatization. This trifecta of reactivity makes it an invaluable building block for creating libraries of compounds in drug discovery and for designing novel functional materials.

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and handling of this compound, tailored for researchers and development scientists.

Physicochemical and Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate storage conditions, solvent choices, and reaction compatibility.

Core Data Presentation

The key physical and chemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 74386-13-3[2][3]
Molecular Formula C₆H₅BBrNO₄[4][5]
Molecular Weight 245.82 g/mol [4][5]
Appearance Off-white to light yellow solid[3][6]
Melting Point 213-216 °C[2][3]
Boiling Point 361.6 ± 52.0 °C (Predicted)[3][7]
Density 1.85 ± 0.1 g/cm³ (Predicted)[2][3]
pKa 6.67 ± 0.10 (Predicted)[3][7]
Storage Conditions Store at 2-8°C under inert gas (Nitrogen or Argon)[3][6]
Structural Representation

The unique reactivity of this molecule is best understood by visualizing its structure.

Caption: Chemical structure of this compound.

Synthesis and Purification

The reliable synthesis of this compound is critical for its application in research and development. A common and effective method involves a palladium-catalyzed borylation of a suitable brominated precursor.

Synthetic Workflow

The conversion of a halo-nitroaromatic compound to the corresponding boronic acid is a robust and scalable process. The choice of starting material, catalyst, and base is crucial for achieving high yield and purity.

Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the palladium-catalyzed borylation of aryl halides.[3]

Objective: To synthesize this compound from 1-Bromo-4-fluoro-2-nitrobenzene.

Materials:

  • 1-Bromo-4-fluoro-2-nitrobenzene

  • Bis(pinacolato)diboron

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Dichloromethane (DCM)

  • Distilled Water

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-Bromo-4-fluoro-2-nitrobenzene, Bis(pinacolato)diboron (approx. 1.2 equivalents), Bis(triphenylphosphine)palladium(II) chloride (approx. 0.05 equivalents), and Potassium Acetate (approx. 2.5 equivalents).[3]

  • Solvent Addition: Add anhydrous 1,4-Dioxane to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is around 3 hours.[3]

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane and distilled water for extraction. Shake vigorously and allow the layers to separate.

  • Layer Separation: Collect the organic layer. Extract the aqueous layer again with dichloromethane to ensure complete recovery of the product.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure this compound.[3]

Chemical Reactivity and Key Applications

The synthetic power of this compound lies in its ability to participate in sequential, regioselective reactions. The Suzuki-Miyaura coupling is arguably its most significant application.

The Suzuki-Miyaura Cross-Coupling Reaction

First reported by Akira Suzuki in 1979, this reaction has become one of the most important methods for forming C-C bonds.[1] It involves the reaction of an organoboron species (like our title compound) with an organohalide or triflate, catalyzed by a palladium(0) complex.[1][8] Its advantages include mild reaction conditions, commercial availability of reagents, and high tolerance for a wide range of functional groups, making it a staple in pharmaceutical research.[9]

Mechanistic Causality: The reaction is driven by a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid to form a boronate complex, which then transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product RX R¹-X RX->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with an aryl bromide (e.g., 4-bromotoluene) to synthesize a substituted biphenyl.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Halide (e.g., 4-bromotoluene, 1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane, Toluene, or DMF/Water mixture)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add the aryl halide, this compound, the base, and the palladium catalyst.

  • Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times. This step is critical as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture (typically 80-110 °C) with stirring for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization to obtain the desired biphenyl product.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][10]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[11][12]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[12]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or physician if you feel unwell.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[3][12] It should be stored under an inert atmosphere to prevent potential degradation.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Spectroscopic Characterization

Verification of the compound's identity and purity is paramount. While detailed spectra are best obtained experimentally, the following tables outline the expected data based on the structure and data from similar compounds.

Table: Expected ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5s (broad)2HB(OH)₂
~8.3d1HAr-H (ortho to NO₂)
~8.0dd1HAr-H (ortho to B(OH)₂)
~7.8d1HAr-H (ortho to Br)

Table: Expected IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (boronic acid)
~3100MediumAromatic C-H stretch
~1530StrongAsymmetric N-O stretch (NO₂)
~1350StrongSymmetric N-O stretch (NO₂)
~1090StrongB-O stretch
~830Medium-StrongC-Br stretch

References

4-Bromo-3-nitrophenylboronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-nitrophenylboronic acid

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of this compound, a critical building block in modern organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices. The featured synthesis route is the highly efficient and regioselective Miyaura borylation. The guide covers the reaction mechanism, a detailed step-by-step protocol, purification strategies, troubleshooting, and essential safety considerations, ensuring a reproducible and safe laboratory execution.

Introduction: The Significance of this compound

This compound (CAS No. 74386-13-3) is a versatile bifunctional reagent of significant interest in synthetic chemistry. Its structure incorporates three key features: a boronic acid moiety, a bromine atom, and a nitro group. This unique combination makes it an invaluable intermediate for constructing complex molecular architectures.

The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds.[1] This allows for the facile introduction of the 4-bromo-3-nitrophenyl scaffold into a wide range of organic molecules. The bromine and nitro substituents serve as additional synthetic handles for subsequent functionalization, enabling the generation of diverse compound libraries for applications in drug discovery, agrochemicals, and materials science.[2] The presence of these functional groups allows for orthogonal chemical strategies, such as further cross-coupling reactions at the bromine site or reduction of the nitro group to an amine, which can then be derivatized.

Synthetic Strategy: Regioselective Miyaura Borylation

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Miyaura borylation reaction. This method involves the cross-coupling of a suitable aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

Rationale for Precursor Selection

The chosen starting material for this protocol is 1,4-dibromo-2-nitrobenzene . This precursor is ideal due to the differential reactivity of its two bromine atoms, which allows for a highly regioselective borylation.

  • Electronic Effects: The nitro group at the C2 position is a strong electron-withdrawing group. Its influence is most pronounced at the ortho (C1) and para (C4) positions.

  • Regioselectivity: The bromine atom at C4 is para to the nitro group. This position is significantly more activated toward the initial oxidative addition step in the palladium catalytic cycle compared to the bromine at C1, which is ortho to the nitro group. While the ortho position is also electronically activated, it is subject to steric hindrance from the adjacent bulky nitro group, further favoring the reaction at the C4 position.

This predictable regioselectivity ensures that the borylation occurs specifically at the desired position, leading to this compound pinacol ester as the major product.

The Catalytic Cycle

The Miyaura borylation reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the more reactive carbon-bromine bond (at C4) of 1,4-dibromo-2-nitrobenzene, forming a Pd(II) intermediate.

  • Transmetalation: A boronate base, formed by the reaction of B₂pin₂ with a base (e.g., potassium acetate), transfers the pinacolboryl group to the palladium center, displacing the bromide.

  • Reductive Elimination: The aryl and boryl groups on the palladium complex couple and are eliminated, forming the desired this compound pinacol ester and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The subsequent hydrolysis of the pinacol ester during aqueous workup yields the final boronic acid product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Miyaura borylation reactions.[3]

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
1,4-Dibromo-2-nitrobenzeneC₆H₃Br₂NO₂280.9010.0 g35.6Starting Material
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.9410.8 g42.7Borylating Agent
Potassium Acetate (KOAc)CH₃COOK98.1410.5 g107Anhydrous, powdered
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂816.641.45 g1.78Palladium Catalyst
1,4-DioxaneC₄H₈O₂88.11200 mL-Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93As needed-For extraction
Distilled WaterH₂O18.02As needed-For workup
BrineNaCl (sat. aq.)-As needed-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,4-dibromo-2-nitrobenzene (10.0 g, 35.6 mmol).

  • Addition of Reagents: Sequentially add bis(pinacolato)diboron (10.8 g, 42.7 mmol), powdered anhydrous potassium acetate (10.5 g, 107 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (1.45 g, 1.78 mmol).

  • Solvent Addition: Under a nitrogen atmosphere, add 200 mL of anhydrous 1,4-dioxane to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 101°C) with vigorous stirring. The mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-6 hours.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Workup - Extraction:

    • Filter the cooled mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with dichloromethane.

    • Transfer the filtrate to a separatory funnel and add 200 mL of distilled water.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).[3]

    • Combine the organic layers.

  • Workup - Washing: Wash the combined organic layer with brine (100 mL).[4] The brine wash helps to remove residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, which contains the pinacol ester and the final boronic acid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[5] An alternative purification method involves dissolving the crude product in an organic solvent, extracting with a basic aqueous solution to form the boronate salt, washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[6]

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Combine Reactants: 1,4-dibromo-2-nitrobenzene B₂pin₂, KOAc, Pd catalyst in a flask under N₂ Solvent 2. Add Anhydrous 1,4-Dioxane Setup->Solvent Reflux 3. Heat to Reflux (101°C, 3-6h) Solvent->Reflux Monitor 4. Monitor by TLC/GC-MS Reflux->Monitor Cool 5. Cool to RT Monitor->Cool Filter 6. Filter through Celite® Cool->Filter Extract 7. Extract with DCM/Water Filter->Extract Wash 8. Wash with Brine Extract->Wash Dry 9. Dry (Na₂SO₄) & Concentrate Wash->Dry Crude Crude Product Dry->Crude Purify 10. Recrystallization or Column Chromatography Crude->Purify Final Pure 4-Bromo-3-nitro- phenylboronic acid Purify->Final

Caption: Workflow for the synthesis of this compound.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If monitoring shows significant starting material remaining, the reaction time can be extended. Ensure all reagents, especially the potassium acetate and solvent, are anhydrous, as water can inhibit the catalytic cycle.

  • Low Yield: Poor yield can result from catalyst deactivation. Using high-purity, degassed solvents is crucial. Side reactions such as protodeborylation (replacement of the boronic acid group with hydrogen) can also lower the yield, particularly during prolonged heating or harsh workup conditions.

  • Formation of Boronic Anhydride: Boronic acids can reversibly form cyclic trimers known as boroxines (boronic anhydrides) upon dehydration. This is often observed during analysis or storage. The presence of the anhydride does not typically affect the reactivity in subsequent reactions like Suzuki couplings, as it readily hydrolyzes back to the monomeric acid in the presence of water or base.[7]

  • Purification Challenges: The polarity of boronic acids can sometimes make silica gel chromatography challenging. Pre-treating the silica gel with a small amount of acid or using a gradient elution with a polar solvent like methanol or acetone in dichloromethane can be effective.[5]

Safety and Handling

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant nitrile gloves, and safety goggles.[8][9]

  • Reagent Hazards:

    • 1,4-Dibromo-2-nitrobenzene: Irritant. Avoid inhalation and contact with skin and eyes.

    • 1,4-Dioxane: Flammable liquid and potential carcinogen. Must be handled in a fume hood.

    • Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid creating dust.

    • Organoboron Compounds: Generally considered irritants. Avoid creating dust and ensure containers are tightly sealed for storage.[10] Store in a cool, dry place away from oxidizing agents.[11]

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues from the palladium catalyst, according to institutional and local regulations. Halogenated and non-halogenated organic waste should be collected in separate, designated containers.[9]

Conclusion

This guide outlines a robust and reliable protocol for the synthesis of this compound via a regioselective Miyaura borylation. By understanding the chemical principles behind precursor selection and reaction conditions, researchers can effectively produce this valuable synthetic intermediate. Careful execution of the experimental procedure, adherence to safety protocols, and proper purification techniques are paramount to achieving a high yield of the pure product, enabling its successful application in further synthetic endeavors.

References

solubility of 4-Bromo-3-nitrophenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-3-nitrophenylboronic Acid in Organic Solvents

Abstract

This compound is a pivotal reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures integral to drug discovery and materials science. The successful execution of these synthetic transformations, as well as subsequent purification and formulation processes, is fundamentally governed by the solubility of this reagent in organic solvents. This technical guide addresses the conspicuous absence of comprehensive, publicly available solubility data for this compound. Rather than merely collating sparse data, this document provides a robust framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound. We present a detailed analysis of its physicochemical properties, a rationale for solvent selection, a rigorous, step-by-step experimental protocol for equilibrium solubility determination via the isothermal shake-flask method, and a validated analytical workflow for quantification using High-Performance Liquid Chromatography (HPLC).

Introduction: The Synthetic Utility and Physical Chemistry Challenge

This compound serves as a critical building block for introducing a bromo- and nitro-substituted phenyl moiety into target molecules. These functional groups offer orthogonal handles for subsequent chemical modifications, making it a versatile intermediate. However, the inherent characteristics of the boronic acid functional group present unique challenges. Boronic acids are known to exist in equilibrium with their cyclic anhydrides, known as boroxines, particularly upon heating or in non-polar solvents. This dynamic equilibrium can significantly complicate solubility studies, leading to inconsistent results if not properly controlled. Understanding and quantifying the solubility of the parent acid is therefore a prerequisite for developing scalable, reproducible, and efficient chemical processes.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. The key properties for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅BBrNO₄-
Molecular Weight 245.83 g/mol [1]
Appearance Off-white to light yellow solid[2]
Melting Point 213-216 °C[2][3]
pKa (Predicted) 6.67 ± 0.10[2][3]
Density (Predicted) 1.85 ± 0.1 g/cm³[2][3][4]
Boiling Point (Predicted) 361.6 ± 52.0 °C[2][3]
Storage Conditions Store at 2-8°C under inert gas[2][3]
Structural Analysis and Influence on Solubility

The solubility of this compound is a product of its distinct structural features:

  • Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests favorable interactions with polar solvents. However, it is also responsible for the propensity to form the less polar, cyclic boroxine trimer through dehydration, which can decrease solubility in certain polar media.

  • Nitro Group (-NO₂): As a strong electron-withdrawing and highly polar group, the nitro substituent increases the overall polarity of the molecule and can participate in dipole-dipole interactions.

  • Bromo Group (-Br): The bromine atom is electron-withdrawing but also contributes to the molecule's size and polarizability, slightly increasing its lipophilicity compared to a non-halogenated analog.

  • Aromatic Ring: The phenyl ring provides a nonpolar surface area, favoring interactions with aromatic or less polar solvents.

Expert Insight: The combination of a highly polar boronic acid and nitro group with a more lipophilic brominated aromatic ring results in a molecule with a complex polarity profile. We can predict that polar aprotic solvents like THF, acetone, and DMF will be effective solubilizing agents due to their ability to engage in dipole-dipole interactions and accept hydrogen bonds. Alcohols like methanol or ethanol may also be effective, though the potential for esterification with the boronic acid under certain conditions should be considered. Conversely, nonpolar aliphatic solvents such as hexane or cyclohexane are expected to be poor solvents.

A Validated Protocol for Equilibrium Solubility Determination

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic saturation point.[5][6] The following protocol provides a self-validating system for obtaining accurate and reproducible data.

Experimental Workflow Overview

G cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification prep_solid 1. Weigh Excess Solid (>2x expected solubility) prep_solvent 2. Add Known Volume of Solvent prep_solid->prep_solvent prep_seal 3. Seal Vessel prep_solvent->prep_seal equil 4. Agitate at Constant Temp. (e.g., 25°C, 24-48h) prep_seal->equil Place in shaker sep 5. Centrifuge or Filter (0.22 µm PTFE) equil->sep Allow to settle quant_dilute 6. Dilute Supernatant (if necessary) sep->quant_dilute Take aliquot quant_analyze 7. Analyze by HPLC-UV quant_dilute->quant_analyze quant_calc 8. Calculate Concentration (vs. Calibration Curve) quant_analyze->quant_calc

Caption: Workflow for the Isothermal Shake-Flask Method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at 25 °C.

Materials:

  • This compound (solid)

  • Selected organic solvent (HPLC grade)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

  • HPLC system with UV detector

Protocol:

  • Preparation of Vials: Add an excess amount of solid this compound to at least three separate glass vials.

    • Causality: Using a significant excess ensures that the solvent becomes truly saturated and that the system remains saturated even if there are minor temperature fluctuations or solvent evaporation.[7] A good starting point is 5-10 mg of solid per 1 mL of solvent.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the pre-equilibrated organic solvent (at 25 °C) into each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours.

    • Trustworthiness: To ensure equilibrium has been reached, a time-point study is recommended. Analyze samples at 24, 48, and 72 hours. The point at which the concentration plateaus is the true equilibrium.[5]

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the experimental temperature for 30 minutes to let heavy solids settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

    • Causality: This step is critical. Failure to remove all undissolved microscopic particles will lead to an overestimation of solubility. Centrifugation followed by filtration of the supernatant provides the most robust separation.[8]

  • Dilution: If the solution is expected to be highly concentrated, perform an accurate dilution with the same solvent to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the clear, filtered sample by the validated HPLC-UV method described in Section 4.

  • Calculation: Determine the concentration of the solute in the diluted sample using the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for any dilutions. The final solubility is reported in mg/mL or mol/L.

Analytical Method: Quantification by HPLC-UV

A validated analytical method is essential for accurate solubility determination. Reverse-phase HPLC with UV detection is a widely accessible and reliable technique for arylboronic acids.[9]

Recommended HPLC Method Parameters
  • Instrument: HPLC system with a PDA or UV-Vis detector.

  • Column: C18 stationary phase (e.g., Waters XSelect™ HSS T3, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (containing 0.1% Formic or Acetic Acid).

    • Example Starting Condition: 60:40 Acetonitrile:Water (with 0.1% Formic Acid).

    • Causality: The acidic modifier suppresses the ionization of the boronic acid, leading to better peak shape and more reproducible retention times.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound (e.g., determined by PDA scan, likely around 254 nm or 270 nm).

  • Injection Volume: 10 µL.

Protocol for Method Validation (Trustworthiness)
  • Prepare a Calibration Curve: Create a series of at least five standard solutions of this compound of known concentrations in the chosen solvent.

  • Analyze Standards: Inject each standard in triplicate to establish the relationship between peak area and concentration.

  • Assess Linearity: Plot the average peak area versus concentration and perform a linear regression. The method is considered linear if the coefficient of determination (R²) is ≥ 0.995.

  • Analyze Samples: Inject the filtered, saturated samples (diluted if necessary) and use the linear regression equation to calculate their concentrations.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in published literature, this guide provides the necessary scientific framework for its empirical determination. By understanding the compound's key physicochemical characteristics and meticulously applying the detailed isothermal shake-flask protocol coupled with a validated HPLC-UV analytical method, researchers can generate reliable and reproducible solubility data. This information is invaluable for optimizing reaction conditions, designing efficient purification strategies, and advancing the development of novel chemical entities in the pharmaceutical and materials science industries.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-nitrophenylboronic acid (CAS No. 74386-13-3) is a substituted aromatic boronic acid that serves as a critical building block in synthetic organic chemistry.[1] Its trifunctional nature, featuring a boronic acid moiety for cross-coupling reactions (like the Suzuki-Miyaura coupling), a bromo group, and a nitro group, makes it a versatile reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The precise characterization of this reagent is paramount to ensure the identity, purity, and reactivity for subsequent applications.

This technical guide provides an in-depth analysis of the expected spectral data for this compound. As a Senior Application Scientist, the focus here is not just on the data itself, but on the causality—why the spectra appear as they do. This document is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's spectroscopic signature for quality control, reaction monitoring, and structural verification. While experimentally derived spectra for this specific compound are not widely published in peer-reviewed literature, this guide presents a robust, predicted dataset based on fundamental spectroscopic principles and data from analogous structures.

Compound Profile

  • Chemical Name: this compound

  • CAS Number: 74386-13-3[2]

  • Molecular Formula: C₆H₅BBrNO₄[2]

  • Molecular Weight: 245.82 g/mol [2]

  • Appearance: Off-white to light yellow solid[1]

  • Melting Point: 213-216 °C[2]

Molecular Structure and Spectroscopic Overview

The arrangement of the bromo, nitro, and boronic acid groups on the phenyl ring dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information about the substitution pattern on the aromatic ring.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum will show signals for the three aromatic protons and the two acidic protons of the boronic acid group. The electron-withdrawing nature of the nitro (-NO₂) and bromo (-Br) groups, and the boronic acid [-B(OH)₂] group, will deshield the aromatic protons, shifting them downfield.

Table 1: Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Approx. Coupling Constant (J) Hz Integration Assignment Rationale
~8.40 d J ≈ 2.0 Hz 1H H-2 Most deshielded proton, ortho to both the nitro group and the boronic acid group. Appears as a doublet due to coupling with H-6.
~8.20 s (broad) - 2H B(OH)₂ The acidic protons of the boronic acid group. The signal is often broad and its chemical shift is concentration and temperature dependent.
~8.15 dd J ≈ 8.5, 2.0 Hz 1H H-6 Ortho to the boronic acid group and meta to the nitro group. Split into a doublet of doublets by H-5 (ortho) and H-2 (para).

| ~7.85 | d | J ≈ 8.5 Hz | 1H | H-5 | Ortho to the bromine atom and meta to the boronic acid group. Appears as a doublet due to coupling with H-6. |

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atom directly attached to the boron (C-1) is expected to have a characteristically broad signal due to quadrupolar relaxation of the boron nucleus.

Table 2: Expected ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Rationale
~150.0 C-3 Attached to the strongly electron-withdrawing nitro group.
~139.0 C-6 Deshielded by the adjacent boronic acid group.
~136.0 C-2 Deshielded by the adjacent nitro group.
~132.0 C-5 Standard aromatic carbon chemical shift.
~125.0 C-4 Attached to the bromine atom.

| ~130.0 (broad) | C-1 | The carbon atom bearing the boronic acid group. The signal is typically broad due to the quadrupolar nature of the ¹¹B and ¹⁰B isotopes. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the polar boronic acid and allows for the observation of the exchangeable B(OH)₂ protons.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse proton experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Referencing: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 5 seconds to ensure quantitative relaxation of all carbons, especially the quaternary ones.

    • Referencing: Calibrate the spectrum using the solvent peak of DMSO-d₆ at δ 39.52 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-15 mg of Sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve Transfer nmr Place in NMR (≥400 MHz) dissolve->nmr tune Tune & Shim Instrument nmr->tune acq_h1 Acquire 1H Spectrum tune->acq_h1 acq_c13 Acquire 13C Spectrum tune->acq_c13 process Fourier Transform & Phase Correction acq_h1->process acq_c13->process reference Reference to Solvent Peak process->reference integrate Integrate & Assign Signals reference->integrate

Caption: General workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by strong absorptions from the boronic acid and nitro groups.

Table 3: Expected FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
3500 - 3200 Strong, Broad O-H Stretch Boronic acid, often hydrogen-bonded
3100 - 3000 Medium C-H Stretch Aromatic
1600, 1475 Medium-Weak C=C Stretch Aromatic Ring
1530 - 1510 Strong N-O Asymmetric Stretch Nitro Group
1350 - 1330 Strong N-O Symmetric Stretch Nitro Group
~1380 Strong B-O Stretch Boronic acid
1200 - 1180 Medium B-O-H Bend Boronic acid

| ~740 | Strong | C-Br Stretch | Aryl Bromide |

The broad O-H stretch is a hallmark of boronic acids, often participating in intermolecular hydrogen bonding to form dimers or oligomers in the solid state.[3] The two strong N-O stretching bands are definitive proof of the nitro group.[4]

Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the key functional groups of the molecule.

Methodology:

  • Sample Preparation: Place a small, representative amount of the solid this compound powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Spectrum Acquisition:

    • Mode: Absorbance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Background: Perform a background scan with a clean, empty ATR crystal before analyzing the sample.

    • Number of Scans: Co-add 16 to 32 scans to obtain a high-quality spectrum.

  • Data Analysis: Label the significant peaks and assign them to the corresponding functional group vibrations based on established correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the most critical diagnostic feature will be the isotopic pattern of bromine.

Expected Data (High-Resolution Mass Spectrometry - ESI):

  • Molecular Formula: C₆H₅B⁷⁹BrNO₄

  • Exact Mass: 244.9448

  • Molecular Formula: C₆H₅B⁸¹BrNO₄

  • Exact Mass: 246.9427

A key feature in the mass spectrum will be two peaks of nearly equal intensity separated by 2 mass units (m/z), corresponding to the M+ and M+2 ions. This is the characteristic isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes have a natural abundance of ~50.7% and ~49.3%, respectively).[5]

Table 4: Expected Mass Spectrometry Fragments

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Ion Formula Description
244.9 246.9 [C₆H₅BBrNO₄]⁻ Molecular Ion (Negative Ion Mode)
226.9 228.9 [C₆H₃BBrNO₃]⁻ Loss of H₂O

| 198.9 | 200.9 | [C₆H₄BrNO₂]⁻ | Loss of B(OH)₂ |

Fragmentation in boronic acids can be complex, but common losses include water (H₂O) from the boronic acid moiety and cleavage of the C-B bond.[6][7]

G M [M]⁻ m/z 244.9 / 246.9 M_H2O [M-H₂O]⁻ m/z 226.9 / 228.9 M->M_H2O - H₂O M_BOH2 [M-B(OH)₂]⁻ m/z 198.9 / 200.9 M->M_BOH2 - B(OH)₂

Caption: Predicted fragmentation pathway in negative ion ESI-MS.

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and elemental composition (presence of Br).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Spectrum Acquisition (Negative Ion Mode):

    • Infusion: Directly infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). ESI in negative ion mode is often effective for acidic compounds like boronic acids.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: -3.0 to -4.0 kV.

    • Source Temperature: 100-120 °C.

  • Data Analysis: Analyze the resulting spectrum to locate the molecular ion. Critically, examine the isotopic pattern to confirm the presence of a single bromine atom by identifying the M and M+2 peaks with ~1:1 intensity ratio.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[8]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen).[1]

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and mass spectrometry. The ¹H NMR spectrum provides a clear picture of the aromatic substitution pattern. The ¹³C NMR confirms the carbon skeleton. FT-IR spectroscopy validates the presence of the key boronic acid and nitro functional groups. Finally, mass spectrometry confirms the molecular weight and provides definitive evidence for the presence of bromine through its characteristic isotopic pattern. Together, these techniques provide a self-validating system for the comprehensive characterization of this important synthetic building block, ensuring its quality and suitability for advanced applications in research and development.

References

Introduction: The Synthetic Value of a Bifunctional Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prospective Crystal Structure of 4-Bromo-3-nitrophenylboronic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a pivotal building block in modern synthetic chemistry, valued for its dual functionality that enables sequential, regioselective modifications. While its utility in areas such as Suzuki-Miyaura cross-coupling is well-established, a definitive single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases. This guide, therefore, adopts a predictive and methodological approach. It provides a comprehensive framework for researchers, detailing the synthesis, crystallization, and the complete workflow for structural elucidation of this target molecule. Furthermore, it offers an expert analysis of the anticipated crystal packing and dominant intermolecular forces, based on established principles of crystal engineering and data from analogous structures. This document serves as both a practical manual for the characterization of this compound and a case study in structural chemistry analysis.

This compound, with the molecular formula C₆H₅BBrNO₄, is a substituted arylboronic acid of significant interest in medicinal chemistry and materials science. Its value stems from the orthogonal reactivity of its three key functional groups: the boronic acid, the bromo substituent, and the nitro group. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with a wide array of partners.[1][2][3] The bromine atom provides a second, distinct handle for subsequent cross-coupling or other transformations, while the nitro group can be readily reduced to an amine, opening pathways for amide bond formation, diazotization, or further derivatization. This trifecta of functionality makes it a highly versatile scaffold for building complex molecular architectures.

Understanding the solid-state structure of this molecule is crucial. The crystal packing, dictated by intermolecular interactions, influences key physical properties such as solubility, stability, and dissolution rate—all critical parameters in drug development. This guide outlines the necessary steps to determine this structure and predicts its key features.

Synthesis and Crystallization Protocol

A robust synthesis and a meticulous crystallization process are the prerequisites for obtaining high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis

The synthesis of arylboronic acids can be achieved through several routes. A common and effective method involves the lithiation of an aryl halide followed by quenching with a trialkyl borate. While specific literature for the direct synthesis of this compound is sparse, a plausible route can be adapted from established procedures for similar compounds.[4][5]

Protocol: Synthesis via Halogen-Lithium Exchange

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 1,4-dibromo-2-nitrobenzene (1.0 equiv.) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.0 equiv., 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 1 hour at -78 °C. Causality: The low temperature is critical to prevent side reactions and ensure regioselective lithiation at the more activated bromine position.

  • Borylation: Add triisopropyl borate (1.2 equiv.) dropwise, again maintaining the temperature at -78 °C. The borate ester is used to trap the highly reactive aryllithium intermediate.

  • Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the mixture to 0 °C and carefully quench by the slow addition of aqueous HCl (2 M). Stir vigorously for 1-2 hours to hydrolyze the boronate ester to the desired boronic acid.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or toluene/heptane).

Crystallization Workflow

Growing single crystals of sufficient quality is often the most challenging step.[6] Slow evaporation, slow cooling, or vapor diffusion are common techniques.

Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Screen various solvents for solubility. The ideal solvent is one in which the compound is moderately soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent (e.g., acetone, ethanol, or an ethyl acetate/heptane mixture) in a clean vial.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Structural Elucidation: A Methodological Guide

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[7][8]

The SC-XRD Experimental Workflow

The process transforms a physical crystal into a refined 3D atomic model.[9]

G cluster_exp Experimental Phase cluster_analysis Computational Phase Crystal 1. Crystal Selection & Mounting (Select a clear, well-formed crystal) XRay 2. X-Ray Diffraction (Mount on diffractometer, expose to monochromatic X-ray beam) Crystal->XRay Data 3. Data Collection (Rotate crystal, collect diffraction pattern at various angles) XRay->Data Indexing 4. Data Reduction & Indexing (Determine unit cell parameters and space group) Data->Indexing Raw Diffraction Data Solution 5. Structure Solution (Determine initial atomic positions using direct methods or Patterson function) Indexing->Solution Refinement 6. Structure Refinement (Optimize atomic positions and thermal parameters against experimental data) Solution->Refinement Validation 7. Validation & Analysis (Check for geometric sense, analyze intermolecular interactions) Refinement->Validation FinalModel FinalModel Validation->FinalModel Final Structural Model (CIF File)

Caption: Standard workflow for small molecule single-crystal X-ray diffraction analysis.

Spectroscopic Confirmation

Prior to SC-XRD, spectroscopic methods are essential to confirm the molecular identity of the synthesized material.[10]

Technique Purpose Predicted Observations for this compound
¹H NMR Confirms proton environmentThree distinct aromatic proton signals; a broad singlet for the B(OH)₂ protons.
¹³C NMR Confirms carbon backboneSix distinct aromatic carbon signals, one of which (C-B) may be broad.
FT-IR Identifies functional groupsBroad O-H stretch (~3200-3500 cm⁻¹), N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), C-Br stretch, and B-O stretches.
Mass Spec Confirms molecular weightMolecular ion peak showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Predicted Crystal Structure and Intermolecular Interactions

While the exact crystal structure is unknown, we can predict the dominant non-covalent interactions that will govern its packing, based on the known behavior of phenylboronic acids and substituted aromatics.[11][12][13]

Hydrogen Bonding: The Primary Supramolecular Synthon

The boronic acid functional group is a powerful hydrogen bond donor and acceptor. In the solid state, phenylboronic acids almost universally form hydrogen-bonded dimers or extended chains (catemers).[12] The most common motif is a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a stable eight-membered ring.[11][12]

Halogen Bonding

The bromine atom on the phenyl ring is a potential halogen bond donor.[14][15] A halogen bond (C-Br···O or C-Br···N) could form between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic acceptor, such as the oxygen atoms of the nitro or boronic acid groups of an adjacent molecule.[14][16] This type of interaction is highly directional and can play a significant role in enforcing a specific packing arrangement.

π-π Stacking Interactions

The electron-deficient nature of the aromatic ring, due to the electron-withdrawing nitro group, makes it susceptible to π-π stacking interactions.[17][18][19] These interactions would likely occur in a displaced (offset) fashion to minimize electrostatic repulsion and maximize favorable quadrupole and dispersion interactions between adjacent rings.[17]

G cluster_interactions Predicted Intermolecular Interactions mol1 Molecule A mol2 Molecule B (Dimer Partner) mol1->mol2 O-H···O Hydrogen Bond (Primary Dimerization) mol3 Molecule C (Adjacent Stack) mol1->mol3 π-π Stacking (Displaced) mol4 Molecule D (Adjacent Layer) mol1->mol4 C-Br···O Halogen Bond

Caption: Key intermolecular forces predicted to direct the crystal packing of the title compound.

Application in Drug Discovery and Development

The structural motifs accessible from this compound are highly relevant in modern drug discovery. Boronic acids themselves are a class of enzyme inhibitors; for instance, bortezomib is a boronic acid-containing proteasome inhibitor used in cancer therapy.[20] More commonly, this compound serves as a versatile intermediate.

The ability to perform sequential Suzuki-Miyaura couplings—first at the boronic acid position and then at the bromine position (or vice-versa)—allows for the controlled and convergent synthesis of complex biaryl or heteroaryl structures.[21] These structures are privileged motifs in many therapeutic areas. The nitro group provides a synthetic handle for late-stage diversification, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

Although a solved crystal structure for this compound remains to be reported, a comprehensive analysis based on established chemical principles allows for a robust prediction of its solid-state behavior and provides a clear roadmap for its experimental determination. The dominant supramolecular synthons are expected to be strong O-H···O hydrogen bonds leading to dimerization, supplemented by weaker but structurally significant halogen bonds and π-π stacking interactions. This guide provides the necessary theoretical background and practical protocols for researchers to undertake the synthesis, crystallization, and full structural characterization of this important synthetic building block, enabling a deeper understanding of its properties and facilitating its application in the development of novel therapeutics and materials.

References

A Senior Application Scientist's Guide to 4-Bromo-3-nitrophenylboronic Acid: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. 4-Bromo-3-nitrophenylboronic acid, with its unique substitution pattern, serves as a critical reagent in modern synthetic chemistry, particularly in the construction of complex biaryl structures. This guide provides an in-depth technical overview of this versatile compound, covering reliable commercial suppliers, its chemical significance, and a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions.

The Strategic Importance of this compound in Synthesis

This compound (CAS No. 74386-13-3) is a bifunctional aromatic compound containing both a bromine atom and a nitro group, ortho and para to a boronic acid moiety, respectively.[1][2] This specific arrangement of functional groups makes it a highly valuable building block for several reasons:

  • Orthogonal Reactivity: The bromine atom and the boronic acid group are amenable to selective, palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4][5] This allows for the sequential and controlled introduction of different aryl or vinyl substituents.

  • Electronic Modulation: The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the phenyl ring, impacting the reactivity of the other functional groups and the properties of the final product.

  • Synthetic Handle: The nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization, such as amide bond formation or diazotization reactions.[6][7]

These characteristics make this compound a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Commercial Sourcing: A Comparative Overview

The quality and purity of starting materials are critical for reproducible and successful synthetic outcomes. Several reputable chemical suppliers offer this compound. The following table provides a comparative overview of some key suppliers to aid in procurement decisions.

SupplierProduct Number (if available)PurityAvailable QuantitiesNotes
BLDpharm BD330497%Bulk quantities available.ISO 9001, 14001, and 45001 certified.[8]
GL CHEMTEC INTERNATIONAL LTD. Not specifiedNot specifiedNot specifiedSpecializes in pharmaceuticals and biochemicals.[9]
Ivy Fine Chemicals 152294Not specified250mg, Bulk/CommercialProvides CAS number and SMILES string for verification.[10]
Capot Chemical CAT#: 176298% (Min, HPLC)Up to kgs scale.Offers detailed specifications including moisture content.[11]
AbacipharmTech Not specifiedNot specifiedInquiry-basedGlobal chemical supplier.[12]

Note: It is imperative for researchers to request and review the Certificate of Analysis (CoA) from the chosen supplier to verify the purity and identity of the compound before use.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and handling requirements is essential for safe and effective laboratory practice.

PropertyValueSource
CAS Number 74386-13-3[1][2][10][13]
Molecular Formula C6H5BBrNO4[1][11]
Molecular Weight 245.82 g/mol [1][11]
Appearance Off-white to light yellow solid[13]
Melting Point 213-216 °C[13]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[13]

Safety Precautions: this compound is classified as an irritant.[13] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[14][15][16][17] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14][17]

Application in Suzuki-Miyaura Cross-Coupling: A Validated Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3][4][5][18] The following protocol provides a reliable method for the coupling of this compound with an aryl bromide.

Rationale Behind Experimental Choices
  • Catalyst: A palladium catalyst, such as PdCl2(dppf), is highly effective for this type of cross-coupling. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.[3]

  • Base: A base, typically an aqueous solution of sodium carbonate (Na2CO3) or potassium carbonate (K2CO3), is crucial for the transmetalation step of the catalytic cycle.[3]

  • Solvent System: A biphasic solvent system, such as toluene/dioxane and water, is often employed to dissolve both the organic reactants and the inorganic base.[3]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere of nitrogen or argon.[3]

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound (1.2 equiv.) - Aryl Halide (1 equiv.) - PdCl2(dppf) (0.05 equiv.) - Toluene/Dioxane base Add 2M Na2CO3 Solution reagents->base 1. degas Degas with N2/Ar base->degas 2. heat Heat to 85 °C (4-12 hours) degas->heat 3. filter Cool and Filter through Celite heat->filter 4. separate Separate Organic Layer filter->separate 5. dry Dry with Na2SO4 separate->dry 6. concentrate Concentrate in vacuo dry->concentrate 7. purify Purify by Column Chromatography concentrate->purify 8. product Final Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and PdCl2(dppf) (0.05 equivalents).

  • Solvent Addition: Add a 4:1 mixture of toluene and dioxane (approximately 10 mL per 1 mmol of the limiting reagent).

  • Base Addition: Add a 2 M aqueous solution of sodium carbonate (Na2CO3) (approximately 10 mL per 1 mmol of the limiting reagent).[3]

  • Inerting: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring under a nitrogen or argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of reactive sites allows for strategic and controlled molecular construction. By understanding its properties, sourcing it from reliable suppliers, and employing validated synthetic protocols, researchers can effectively leverage this reagent to advance their drug discovery and development programs.

References

4-Bromo-3-nitrophenylboronic acid reactivity with functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 4-Bromo-3-nitrophenylboronic Acid

Abstract

This compound is a pivotal trifunctional reagent in modern organic synthesis, offering a strategic platform for the construction of complex molecular architectures. Its utility is derived from the distinct and tunable reactivity of its three key functional moieties: the boronic acid, the bromo group, and the nitro group. This guide provides an in-depth analysis of the chemoselectivity and orthogonal reactivity of this building block, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the electronic landscape of the molecule, dissect the reactivity of each functional group, and present strategies for selective, sequential functionalization, supported by detailed experimental protocols and mechanistic considerations.

Molecular Architecture and Electronic Landscape

The synthetic versatility of this compound stems directly from the electronic interplay of its substituents on the phenyl ring. Understanding these influences is critical to predicting and controlling its reactivity.

  • Boronic Acid (-B(OH)₂): This group is a weak deactivator and acts as the primary handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

  • Bromo Group (-Br): The bromine atom exerts a moderate electron-withdrawing inductive effect (-I) and is a key site for a secondary cross-coupling reaction.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group profoundly influences the molecule's reactivity. It strongly activates the C-Br bond (ortho to it) towards oxidative addition in cross-coupling reactions and can itself be a site for chemical transformation, primarily through reduction.

This electronic arrangement renders the C-Br bond significantly electron-deficient, predisposing it to reactivity while also setting the stage for selective transformations at the boronic acid moiety under different catalytic conditions.

Core Reactivity I: The Boronic Acid Group

The boronic acid is arguably the most versatile functional group on the molecule, serving as the cornerstone for C-C, C-N, and C-O bond formation.

Suzuki-Miyaura Cross-Coupling

The premier reaction of arylboronic acids is the Suzuki-Miyaura coupling, which forges a carbon-carbon bond with an organic halide or triflate.[1][2] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2]

The general mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[1] This step is facilitated by a base.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

// Invisible nodes and ranks for layout {rank=same; r1x; boronic;} {rank=same; pd2_complex;} {rank=same; transmetalation; boronic_activated;} {rank=same; pd2_r1r2;} {rank=same; reductive_elim; product;}

} caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExamplesRole & Causality
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands (e.g., SPhos)The choice of palladium source and ligand is critical. Electron-rich, bulky phosphine ligands facilitate oxidative addition and reductive elimination, increasing catalytic turnover.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFActivates the boronic acid to form a more nucleophilic boronate complex, which is essential for efficient transmetalation.[3] The strength of the base can influence reaction kinetics and substrate compatibility.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFOften a biphasic mixture is used to dissolve both the organic substrates and the inorganic base. The choice of solvent can affect catalyst stability and reaction rate.
Coupling Partner Aryl/vinyl iodides, bromides, triflatesThe reactivity of the halide partner follows the general trend I > OTf > Br >> Cl, based on the C-X bond strength.[1]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the aryl halide coupling partner (1.1 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the mixture with stirring at a specified temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Core Reactivity II: The Carbon-Bromine Bond

The C-Br bond serves as a second, distinct handle for cross-coupling, enabling sequential functionalization. Its reactivity is significantly enhanced by the ortho-nitro group.

Orthogonal Suzuki-Miyaura Coupling

By protecting the boronic acid, one can selectively perform a Suzuki coupling at the C-Br position. A common strategy is the conversion of the boronic acid to a pinacol boronate ester. This ester is significantly less reactive in transmetalation under standard Suzuki conditions, effectively "masking" this site.

The C-Br bond, activated by the adjacent nitro group, readily undergoes oxidative addition, allowing for selective coupling with a different organoboron reagent.[4] Subsequent hydrolysis of the pinacol ester can regenerate the boronic acid for a third reaction.

G

Core Reactivity III: The Nitro Group

The nitro group offers a gateway to further diversification, primarily through its reduction to an aniline. More advanced methods also utilize it as a leaving group.

Reduction to Aniline

The transformation of the nitro group to an amine is one of the most reliable and high-yielding reactions in medicinal chemistry. This introduces a versatile nucleophilic and basic center into the molecule.

Table 2: Common Reagents for Nitro Group Reduction

ReagentConditionsNotes
SnCl₂·2H₂O EtOH or EtOAc, refluxA classic and highly effective method.
H₂, Pd/C MeOH or EtOH, rt, balloon pressureClean reduction, but may be incompatible with other reducible groups (e.g., alkenes).
Fe / NH₄Cl EtOH/H₂O, refluxAn inexpensive and environmentally benign option.
Denitrative Cross-Coupling

Recent advances have enabled the direct use of nitroarenes as electrophiles in cross-coupling reactions.[5] This innovative approach treats the nitro group as a "pseudo-halide," allowing for its direct replacement via C-NO₂ bond cleavage. These reactions often require specialized catalytic systems, such as palladium complexes with bulky, electron-rich phosphine ligands like BrettPhos, to facilitate the challenging oxidative addition step into the strong C-NO₂ bond.[5][6]

Strategic Synthesis: A Guide to Chemoselectivity

The true power of this compound lies in the ability to selectively address its functional groups. The choice of reaction conditions dictates the outcome.

  • To React at -B(OH)₂: Use standard Suzuki conditions (e.g., Pd(PPh₃)₄, K₂CO₃) with an aryl iodide or an activated aryl bromide. The C-Br bond on the substrate will be less reactive under these conditions.

  • To React at -Br: First, protect the boronic acid as a pinacol ester. Then, employ a robust Suzuki catalyst system (e.g., Pd(dppf)Cl₂) with an arylboronic acid to couple at the now-activated C-Br site.

  • To React at -NO₂: After functionalizing the -B(OH)₂ and -Br positions, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in further coupling reactions. Alternatively, specialized denitrative coupling conditions can be employed earlier in the synthesis if desired.

G

Conclusion

This compound is a testament to the power of multifunctional reagents in streamlining complex syntheses. By understanding the electronic factors that govern its reactivity, chemists can harness its potential for sequential, orthogonal cross-coupling and functional group interconversion. This guide has outlined the core principles and provided actionable protocols to empower researchers in leveraging this versatile building block for applications in drug discovery, materials science, and beyond.

References

Methodological & Application

Harnessing the Reactivity of 4-Bromo-3-nitrophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: The Office of the Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 4-bromo-3-nitrophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide moves beyond a simple recitation of steps to explain the underlying principles governing reaction outcomes, offering insights into protocol optimization and troubleshooting common challenges.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a valuable bifunctional reagent in modern organic synthesis. Its structure is strategically engineered for sequential, regioselective functionalization. The presence of a boronic acid group designates it as a nucleophilic partner in Suzuki-Miyaura couplings, one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds.[1][2][3][4] Boronic acids are essential building blocks in medicinal chemistry for synthesizing bioactive molecules and generating chemical libraries for structure-activity relationship (SAR) studies.[5][6][7]

The molecule's utility is further enhanced by two key features on the aromatic ring:

  • A Bromo Substituent: This serves as a handle for a subsequent cross-coupling reaction, allowing for the synthesis of complex tri- or tetra-substituted aromatic structures. The differential reactivity of the C-Br bond versus the C-B bond under specific catalytic conditions enables selective transformations.[8]

  • A Nitro Substituent: As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the phenyl ring. This electronic deficit affects the reactivity of the boronic acid and can be a critical design element in the target molecule, often serving as a precursor for an amino group via reduction.

This combination makes this compound an ideal starting point for synthesizing complex biaryl and polyaryl compounds, which are prevalent skeletons in pharmaceuticals and functional materials.[9][10]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A foundational understanding of the Suzuki-Miyaura reaction mechanism is paramount for rational protocol design and troubleshooting.[11] The reaction is a palladium-catalyzed process that follows a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][4]

Suzuki_Miyaura_Catalytic_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd Boronate Ar²-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., OH⁻) BoronicAcid Ar²-B(OH)₂ Base->BoronicAcid Activation BoronicAcid->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind the Core Components:

  • Palladium Catalyst: The reaction is initiated by a Pd(0) species. While some catalysts like Pd(PPh₃)₄ are directly active, it is more common to use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which is reduced in situ to the active Pd(0) state.[1] The choice of ligand (L) is critical; electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs) are often required to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps, especially for challenging substrates.[2][12][13]

  • Base: The role of the base is not passive; it is a critical activator.[3] The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[12][14] This "ate" complex possesses a higher electron density on the organic moiety, which is essential for efficient transfer of the aryl group from boron to palladium during the transmetalation step. The choice and stoichiometry of the base can therefore control reaction selectivity and rate.[14]

  • Solvent: A variety of organic solvents are suitable, often in combination with water (e.g., dioxane/H₂O, THF/H₂O, Toluene/H₂O).[1] The aqueous phase is crucial for dissolving inorganic bases like K₂CO₃ or K₃PO₄ and facilitating the formation of the active boronate species.

Application Protocol: Suzuki-Miyaura Coupling of this compound

This section provides a robust, general protocol that serves as an excellent starting point for experimentation. Optimization will likely be required based on the specific aryl halide coupling partner.

Reagent and Reaction Parameter Overview

The following table summarizes the roles and typical quantities of each component in the reaction setup.

ComponentRoleTypical Stoichiometry (Equivalents)Key Considerations
Aryl/Heteroaryl HalideElectrophilic Partner1.0 (Limiting Reagent)Reactivity: I > Br > OTf >> Cl. Electron-deficient halides are more reactive.[2]
This compound Nucleophilic Partner1.1 - 1.5Excess is used to drive the reaction to completion. Prone to protodeboronation.
Palladium PrecatalystCatalyst Source0.5 - 5 mol %Lower loadings are ideal, but more may be needed for difficult couplings.
LigandCatalyst Stabilizer/Activator1 - 2 eq. relative to PdChoice is critical for yield. Buchwald/Fu ligands are often effective.[13]
BaseBoronic Acid Activator2.0 - 4.0K₃PO₄, K₂CO₃, Cs₂CO₃ are common. Strength can affect side reactions.[15]
SolventReaction Medium0.1 - 0.5 M concentrationMust be thoroughly degassed to prevent catalyst oxidation.
Step-by-Step Experimental Protocol

This protocol describes a representative coupling reaction on a 1.0 mmol scale. All operations should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Experimental_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling Setup 1. Reaction Setup Add solids (Aryl Halide, Boronic Acid, Base) to a dry Schlenk flask with a stir bar. Inert 2. Inert Atmosphere Seal flask, then evacuate and backfill with an inert gas (Ar or N₂) three times. Setup->Inert Addition 3. Reagent Addition Add Pd Precatalyst and Ligand. Add degassed solvent via syringe. Inert->Addition Heating 4. Reaction Execution Heat to desired temperature (e.g., 80-110 °C) with vigorous stirring. Addition->Heating Monitor 5. Monitoring Track progress via TLC or LC-MS until limiting reagent is consumed. Heating->Monitor Workup 6. Aqueous Workup Cool to RT. Dilute with organic solvent (e.g., EtOAc), wash with H₂O and brine. Monitor->Workup Purify 7. Purification Dry organic layer (e.g., Na₂SO₄), filter, concentrate, and purify by column chromatography. Workup->Purify Product 8. Final Product Characterize the pure biaryl product. Purify->Product

Caption: A generalized workflow for laboratory setup and execution.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).[15]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.[13][15]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Via syringe, add the degassed solvent system (e.g., 10 mL of 1,4-Dioxane/H₂O 10:1 v/v).[13]

  • Reaction Execution: Place the sealed flask into a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C) and stir vigorously.[13]

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the limiting reagent is consumed, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[16]

Troubleshooting and Optimization Strategies

Even with a robust protocol, challenges can arise. The electron-deficient nature of this compound makes it susceptible to certain side reactions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst.2. Oxygen contamination.3. Insufficiently reactive halide.1. Use a fresh, high-quality catalyst/precatalyst. Consider a more active, pre-formed palladacycle.[13]2. Ensure thorough degassing of solvents and proper inert atmosphere technique.[1][13]3. Switch to a more reactive halide (I > Br > Cl) or use a more electron-rich, bulky ligand to promote oxidative addition.
Protodeboronation (Boronic acid is replaced by -H)1. Presence of excess water or protic sources.2. Base is too strong (e.g., NaOH).3. Reaction is too slow, allowing for decomposition.1. Use anhydrous solvents or minimize water content. Consider using the more stable pinacol (Bpin) ester of the boronic acid, which acts as a slow-release source.[15][17]2. Switch to a weaker or non-aqueous base like K₃PO₄ or CsF.[15]3. Increase the temperature or use a more active catalyst to accelerate the productive coupling pathway.
Homocoupling (Formation of Biphenyl from two boronic acids)1. Oxygen in the reaction mixture oxidizes Pd(0) to Pd(II), which can promote homocoupling.[1]1. Meticulously degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and execution.

Conclusion: A Versatile Tool for Complex Synthesis

This compound is a powerful and versatile building block for the synthesis of complex molecular architectures. A thorough understanding of the Suzuki-Miyaura mechanism and the specific reactivity of this electron-deficient substrate is key to its successful application. By carefully selecting the catalyst system, base, and reaction conditions, researchers can mitigate common side reactions like protodeboronation and homocoupling. The protocols and troubleshooting strategies outlined in this guide provide a solid foundation for harnessing the full synthetic potential of this valuable reagent in drug discovery and materials science programs.

References

Application Notes and Protocols for Catalyst Selection in Suzuki Coupling with 4-Bromo-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Bifunctional Substrate

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide focuses on a particularly challenging yet synthetically valuable substrate: 4-bromo-3-nitrophenylboronic acid. This molecule presents a unique case of bifunctionality, possessing both an aryl bromide (an electrophilic partner) and a boronic acid (a nucleophilic partner) within the same structure. Furthermore, the presence of a strongly electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring.

The primary challenge in utilizing this compound is achieving chemoselectivity.[3][4] Depending on the desired outcome, a researcher might aim to:

  • Selectively couple at the C-Br bond: This is the most common objective, using the aryl bromide as the electrophilic site while preserving the boronic acid functionality for a subsequent cross-coupling reaction. This allows for the sequential, controlled synthesis of complex, unsymmetrical biaryl structures.

  • Induce self-coupling or polymerization: In some materials science applications, promoting the reaction between the bromo and boronic acid moieties of different molecules of the same compound can be desirable to form polymers.

This document provides a detailed guide to selecting the appropriate palladium catalyst and reaction conditions to control the outcome of Suzuki coupling reactions with this versatile building block.

The Critical Role of Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligands is the most critical factor in determining the success and selectivity of the Suzuki coupling with this compound. The catalyst system must be carefully tuned to favor the desired reaction pathway.

Palladium Precursors

A variety of Pd(0) and Pd(II) precursors can be used to generate the active Pd(0) catalytic species. Common choices include:

  • Palladium(II) acetate (Pd(OAc)₂): A stable, air-tolerant, and widely used precursor that is reduced in situ to Pd(0).

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A common Pd(0) source, often used in combination with phosphine ligands.[5]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A pre-formed, active Pd(0) catalyst, though it can be sensitive to air and moisture.[6]

For reactions involving electron-deficient aryl bromides, such as this compound, catalyst systems known for their high activity are often preferred.

The Decisive Influence of Ligands

Ligands play a multifaceted role in the catalytic cycle. They stabilize the palladium center, influence its reactivity, and modulate the rates of oxidative addition and reductive elimination.[7] For this specific substrate, the ligand choice is paramount for achieving chemoselectivity.

Bulky, Electron-Rich Phosphine Ligands: These are often the ligands of choice for challenging Suzuki couplings, including those with electron-deficient or sterically hindered substrates.[8]

  • Dialkylbiarylphosphines (e.g., SPhos, XPhos, RuPhos): This class of ligands has proven to be exceptionally effective.[8] Their steric bulk promotes the formation of monoligated, highly reactive L₁Pd(0) species, which are believed to accelerate the rate-limiting oxidative addition step.[8] The electron-rich nature of these ligands also facilitates this step and enhances catalyst stability.

  • Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃): These are also highly effective, bulky, and electron-donating ligands that can be used to promote the coupling of challenging substrates.[5]

N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for Suzuki couplings. They form very stable palladium complexes and can be particularly useful for reactions involving less reactive aryl chlorides, and by extension, can show high activity with electron-deficient aryl bromides.[5]

Visualizing the Catalytic Cycle and Selection Logic

The following diagram illustrates the generalized Suzuki-Miyaura catalytic cycle, which is the foundation for understanding how different components influence the reaction.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' L_n Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Ar_prime_BOH Boronic Acid (Ar'-B(OH)₂) + Base Ar_prime_BOH->Transmetal

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Protocol 1: Selective Suzuki Coupling at the C-Br Bond

This protocol is designed to favor the reaction at the aryl bromide position, leaving the boronic acid group intact for subsequent transformations. The key is to use a highly active catalyst system that promotes oxidative addition to the C-Br bond under conditions that do not favor significant protodeboronation or self-coupling.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the coupling partner boronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Assembly: Evacuate and backfill the Schlenk flask with argon or nitrogen three times. Add the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the flask.

  • Initiation: Add the pre-mixed catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • SPhos/Pd(OAc)₂: This combination forms a highly active catalyst that is effective for coupling electron-deficient aryl bromides.[9] The bulkiness of SPhos helps to prevent catalyst decomposition and promotes the desired catalytic cycle.

  • K₃PO₄: A strong base is often required, but excessively harsh conditions can lead to decomposition of the nitro-containing substrate. K₃PO₄ provides a good balance of basicity to facilitate the transmetalation step without causing significant side reactions.[2]

  • Dioxane/Water: This solvent system is excellent for dissolving both the organic substrates and the inorganic base, creating a homogeneous or effectively biphasic system that promotes the reaction.[9]

Data Presentation: Comparison of Catalyst Systems

The following table summarizes typical results for the selective coupling of this compound with phenylboronic acid, illustrating the impact of ligand choice.

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O80>90
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10060-75
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃Dioxane8085-95
Pd(OAc)₂ (2)NoneNa₂CO₃DMF/H₂O100<20 (plus side products)

Data is illustrative and compiled based on general principles of Suzuki coupling for similar substrates.

Workflow for Catalyst Selection and Optimization

This diagram outlines the logical workflow for selecting and optimizing a catalyst system for this specific transformation.

Optimization_Workflow cluster_workflow Catalyst Selection Workflow Start Define Goal: Selective C-Br Coupling CatalystScreen Initial Catalyst Screen (e.g., Pd(OAc)₂/SPhos, Pd(PPh₃)₄) Start->CatalystScreen BaseScreen Base Screening (K₃PO₄, K₂CO₃, Cs₂CO₃) CatalystScreen->BaseScreen Select best catalyst SolventScreen Solvent System Screening (Dioxane/H₂O, Toluene/H₂O, DMF) BaseScreen->SolventScreen Select best base TempOpt Temperature Optimization (60°C, 80°C, 100°C) SolventScreen->TempOpt Select best solvent Analysis Analyze Yield & Selectivity (LC-MS, NMR) TempOpt->Analysis Analysis->CatalystScreen Low Yield or Side Products FinalProtocol Final Optimized Protocol Analysis->FinalProtocol High Yield & Selectivity

References

Application Notes and Protocols for Optimal Suzuki Coupling of 4-Bromo-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Suzuki Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and a broad tolerance for various functional groups.[1][2] This palladium-catalyzed reaction is instrumental in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[3] The subject of this guide, 4-bromo-3-nitrophenylboronic acid, is a particularly valuable building block. Its structure incorporates a bromo-substituent for coupling, a boronic acid for further functionalization, and a nitro group, which not only deactivates the aromatic ring but also serves as a versatile handle for subsequent chemical transformations, such as reduction to an amine.

However, the very features that make this compound attractive also introduce specific challenges to the Suzuki coupling process. The potent electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aryl bromide, which can affect the kinetics of the catalytic cycle.[4] Furthermore, arylboronic acids bearing electron-withdrawing groups are known to be more susceptible to competitive hydrolytic deboronation, a common side reaction that can diminish yields.[5]

This document provides a comprehensive guide to understanding and optimizing the Suzuki coupling of this compound. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, bases, and solvents. Detailed, field-tested protocols are provided, alongside a troubleshooting guide to address common experimental hurdles. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and successfully employ this versatile reagent in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Rationale for Condition Selection

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing any specific application. The reaction proceeds through a sequence of three key steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[6]

  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the this compound.[6] This step forms a square-planar Pd(II) complex. The presence of the electron-withdrawing nitro group on the aromatic ring generally facilitates this rate-limiting step by making the aryl halide more electrophilic.[4][7]

  • Transmetalation: This step involves the transfer of the organic moiety from the boron atom to the palladium center.[8] For this to occur efficiently, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a borate anion), which readily transfers its organic group to the Pd(II) center, displacing the halide.[2][9][10] This is often the most complex step and is highly dependent on the choice of base and solvent.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][11]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)L₂-X\n(Oxidative Addition Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdR [label="Ar-Pd(II)L₂-R'\n(Transmetalation Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar-X\n(this compound)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; RBoronic [label="R'-B(OH)₃⁻\n(Activated Boronate)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R'\n(Coupled Product)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="R'-B(OH)₂ + Base", shape=plaintext, fontcolor="#5F6368"];

// Edges Pd0 -> ArPdX [label=" Oxidative\n Addition", color="#4285F4"]; ArX -> ArPdX [style=dashed, arrowhead=none, color="#4285F4"]; ArPdX -> ArPdR [label=" Transmetalation", color="#EA4335"]; RBoronic -> ArPdR [style=dashed, arrowhead=none, color="#EA4335"]; ArPdR -> Pd0 [label=" Reductive\n Elimination", color="#34A853"]; ArPdR -> Product [style=dashed, color="#34A853"]; Base -> RBoronic [style=invis]; // for positioning

// Invisible edges for layout {rank=same; ArX; Product;} {rank=same; ArPdX; ArPdR;} } dot Caption: The key steps of the Suzuki-Miyaura reaction.

Optimizing the Reaction Parameters

The success of the Suzuki coupling with this compound hinges on the judicious selection of several key parameters. Due to the substrate's electronic properties, a systematic approach to optimization is recommended.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the ancillary ligand, is fundamental to achieving high yields.

  • Palladium Precatalysts: Standard Pd(0) and Pd(II) sources are effective.

    • Pd(PPh₃)₄: A reliable choice, particularly for beginners, as it is an air-stable Pd(0) source that does not require an external ligand.

    • Pd₂(dba)₃ or Pd(OAc)₂: These are common Pd(0) and Pd(II) sources, respectively, but they must be used in conjunction with a supporting ligand.[2]

  • Ligands: For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often superior. They promote the rate-limiting oxidative addition and stabilize the catalytic species.

    • Tri-tert-butylphosphine (P(t-Bu)₃): A highly effective, electron-rich, and bulky ligand.

    • Buchwald Ligands: A class of specialized biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are known to be exceptionally active for challenging couplings.

    • N-Heterocyclic Carbenes (NHCs): These can be excellent ligands for coupling aryl chlorides but are also highly effective for bromides, offering high stability and activity.[2]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[8][9] The choice of base can dramatically impact the reaction outcome.

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate is more soluble in organic solvents and more basic, often leading to faster reactions.

    • Phosphates (K₃PO₄): A strong base that is particularly effective in many challenging couplings.

    • Fluorides (KF, CsF): Milder bases that can be advantageous in preventing protodeboronation, a key concern with this compound.[2]

  • Organic Bases:

    • Alkoxides (KOtBu, NaOEt): Very strong bases that can accelerate sluggish reactions but may not be compatible with base-sensitive functional groups.[5]

The strength of the base should be carefully considered. While a stronger base can increase the concentration of the reactive boronate species, it can also accelerate the undesired protodeboronation pathway.[5][10] For this specific substrate, starting with a moderately strong base like K₂CO₃ or K₃PO₄ is advisable.

Solvent System Selection

The solvent must solubilize the reagents and catalyst while facilitating the key steps of the catalytic cycle.[12]

  • Aprotic Solvents:

    • Toluene, 1,4-Dioxane, Tetrahydrofuran (THF): These are the most common solvents for Suzuki couplings. They are relatively non-polar and work well with a variety of catalyst systems.

  • Polar Aprotic Solvents:

    • N,N-Dimethylformamide (DMF), Acetonitrile (MeCN): The polarity of these solvents can influence reaction rates and selectivity.[13][14][15] They are particularly good at dissolving the inorganic bases and boronic acids.[12][16]

  • Aqueous Mixtures: Often, a mixture of an organic solvent (like toluene or dioxane) with water is employed. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

The role of the solvent can be more complex than simply dissolving the reagents; it can coordinate to the palladium center and influence the stability of intermediates.[13][14][16]

Summary of Recommended Starting Conditions

The following table provides a starting point for the optimization of the Suzuki coupling of this compound.

ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Aryl Halide Your desired coupling partnerElectron-rich partners may require more forcing conditions.
Boronic Acid This compoundUse 1.1 - 1.5 equivalents to drive the reaction to completion.
Pd Catalyst Pd₂(dba)₃ (1-2 mol%) + Ligand (2-4 mol%) OR Pd(PPh₃)₄ (5 mol%)Pre-catalyst and ligand combination often provides higher activity.
Ligand SPhos, P(t-Bu)₃, or PPh₃Bulky, electron-rich ligands are preferred for this substrate.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Moderately strong bases balance reactivity with minimizing side reactions.
Solvent Toluene/H₂O (e.g., 4:1 v/v) or Dioxane/H₂OAqueous mixtures are generally robust and effective.
Temperature 80 - 110 °CMonitor by TLC/LCMS. Higher temperatures may be needed for less reactive partners.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic aryl halide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Pd₂(dba)₃ (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.), finely ground

  • Toluene (anhydrous)

  • Deionized Water

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Flask (Boronic Acid, Aryl Halide, Base, Catalyst, Ligand) B 2. Seal and Purge (Evacuate and backfill with inert gas 3x) A->B C 3. Add Degassed Solvents (Toluene and Water) B->C D 4. Heat and Stir (e.g., 100 °C) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool and Quench (Add water and extract with organic solvent) E->F G 7. Dry and Concentrate (Dry organic layer, remove solvent) F->G H 8. Purify Product (e.g., Column Chromatography) G->H

Procedure:

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), K₂CO₃ (3.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through a 4:1 mixture of toluene and water for 15-20 minutes. Add the required volume of this solvent mixture (to achieve a concentration of ~0.1 M with respect to the aryl halide) to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl halide) is consumed.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed system.3. Base is not strong enough.4. Low reaction temperature.1. Use a fresh bottle of catalyst/ligand.2. Ensure thorough degassing of solvents and the reaction vessel.3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).4. Increase the reaction temperature in 10 °C increments.
Protodeboronation 1. Base is too strong.2. Presence of excess water.3. Prolonged reaction time at high temperature.1. Use a milder base (e.g., KF).2. Use anhydrous solvents and a boronic ester instead of the acid.3. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve the degassing procedure for solvents and the reaction vessel.[6]2. Ensure sufficient ligand is present to facilitate the formation of the active Pd(0) species.
Difficult Purification 1. Incomplete reaction.2. Formation of multiple side products.1. Re-optimize conditions to drive the reaction to completion.2. Re-evaluate the choice of base and temperature to improve selectivity. Consider a different solvent system.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for accessing highly functionalized biaryl compounds. While the electron-withdrawing nitro group presents unique challenges, particularly concerning protodeboronation, these can be overcome through the careful and rational selection of reaction conditions. By leveraging bulky, electron-rich ligands, moderately strong bases, and appropriate solvent systems, researchers can achieve high yields and clean conversions. The protocols and troubleshooting guide presented here provide a robust framework for the successful application of this versatile building block in synthesis and drug discovery programs.

References

Application Note & Protocol: Strategic Synthesis of Functionalized Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling with 4-Bromo-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biaryls

Biaryl structures are a cornerstone of modern molecular design, serving as privileged scaffolds in a vast array of high-value applications, from pharmaceuticals to advanced organic materials.[1][2] Their unique three-dimensional arrangement and tunable electronic properties make them indispensable in the development of top-selling drugs, agrochemicals, and functional polymers.[3][4] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for their construction, lauded for its operational simplicity, broad functional group tolerance, and the use of readily available and relatively non-toxic organoboron reagents.[5][6][7]

This guide provides an in-depth exploration of 4-Bromo-3-nitrophenylboronic acid as a strategic building block in biaryl synthesis. This reagent is uniquely valuable as it introduces three key functionalities in a single step:

  • The Boronic Acid: The reactive handle for the primary Suzuki-Miyaura C-C bond formation.

  • The Bromo Group: A versatile secondary handle for subsequent cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig amination) or other transformations.

  • The Nitro Group: A powerful electron-withdrawing group that modulates the electronic properties of the aromatic ring and can be readily reduced to an amine for further derivatization.

This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent for the efficient construction of complex molecular architectures.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in its well-understood and highly efficient catalytic cycle, which revolves around a palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[5][8] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The cycle comprises three fundamental steps:[5][7][9]

  • Oxidative Addition: The cycle initiates with the insertion of the catalytically active Pd(0) species into the carbon-halogen bond of the aryl halide (Ar¹-X). This step oxidizes the palladium to a Pd(II) complex. The reactivity of the halide is crucial, with the typical trend being I > Br > Cl.

  • Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. This process requires activation of the organoboronic acid (Ar²-B(OH)₂) by a base. The base converts the neutral boronic acid into a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the electrophilic Pd(II) center, displacing the halide.[8][9]

  • Reductive Elimination: The final step involves the coupling of the two organic fragments (Ar¹ and Ar²) attached to the palladium center. This forms the desired biaryl product (Ar¹-Ar²) and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->ox_add_complex Oxidative Addition transmetal_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) ox_add_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) transmetal_complex->product aryl_halide Ar¹-X (Aryl Halide) aryl_halide->ox_add_complex boronic_acid Ar²-B(OH)₂ (Boronic Acid) boronic_acid->transmetal_complex base Base (e.g., K₂CO₃) base->transmetal_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4'-Bromo-2-methoxy-3'-nitrobiphenyl

This protocol details a representative Suzuki-Miyaura coupling between this compound and 2-iodoanisole.

Objective: To synthesize 4'-Bromo-2-methoxy-3'-nitrobiphenyl with high efficiency and purity.

Materials & Reagents:

ReagentFormulaMW ( g/mol )CAS No.
This compoundC₆H₅BBrNO₄245.831150114-66-3
2-IodoanisoleC₇H₇IO234.03529-28-2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-3
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7
1,4-Dioxane (Anhydrous)C₄H₈O₂88.11123-91-1
Water (Degassed)H₂O18.027732-18-5
Ethyl AcetateC₄H₈O₂88.11141-78-6
Brine (Saturated NaCl solution)NaCl(aq)--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9

Reagent Stoichiometry Table:

ReagentEquiv.Moles (mmol)Mass/Volume
2-Iodoanisole1.02.0468 mg
This compound1.22.4590 mg
Pd(PPh₃)₄0.030.0669 mg
Potassium Carbonate (K₂CO₃)2.04.0553 mg
1,4-Dioxane--16 mL
Water--4 mL

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodoanisole (468 mg, 2.0 mmol), this compound (590 mg, 2.4 mmol), and potassium carbonate (553 mg, 4.0 mmol).

    • Causality Note: Adding the solid reagents first is standard practice. The excess boronic acid (1.2 equiv.) helps to drive the reaction to completion and compensates for potential competitive homocoupling or protodeboronation side reactions.[8]

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality Note: An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.[9]

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (16 mL) and degassed water (4 mL) via syringe.

    • Causality Note: The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base, creating a homogenous environment for the reaction. Degassing the solvents removes dissolved oxygen.

  • Catalyst Addition and Reaction Execution:

    • Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) (69 mg, 0.06 mmol) in one portion. Immediately reseal the flask and purge with inert gas for another 2 minutes.

    • Lower the flask into a preheated oil bath at 90 °C and stir vigorously.

    • Causality Note: The catalyst is often added last to the degassed mixture to maximize its lifetime. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours. A complete reaction is indicated by the consumption of the limiting reagent (2-iodoanisole).

  • Workup and Extraction:

    • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).[7]

    • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

    • Causality Note: The brine wash helps to remove residual water from the organic phase, aiding the drying process.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue can be purified by flash column chromatography on silica gel.[9][10]

    • Equilibrate the column with 95:5 Hexanes:Ethyl Acetate.

    • Load the crude product onto the column and elute with a gradient of 5% to 20% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the product as a solid.

Key Parameters and Optimization Insights

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The following table summarizes conditions reported in the literature for similar transformations.

Aryl Halide PartnerPd Catalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
Substituted BromobenzenePd(OH)₂K₃PO₄Ethanol65>80[11]
Aryl ChloridesNiCl₂ / PPh₃K₃PO₄Toluene80-10070-95[12]
Phenyl BromidePd/CK₂CO₃Water/Ethanol8095[13]
4-BromoanisoleNanocatalystK₂CO₃Ethanol/Water80>99[13]

Causality Behind Parameter Choices:

  • Catalyst System: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, modern systems often employ a separate Pd source (like Pd(OAc)₂ or Pd₂(dba)₃) and a specialized phosphine ligand. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) can significantly accelerate both the oxidative addition and reductive elimination steps, allowing for lower catalyst loadings and milder reaction temperatures.[14]

  • Choice of Base: The strength and solubility of the base are critical. K₃PO₄ is often more effective than K₂CO₃ for less reactive aryl chlorides.[11] Cesium carbonate (Cs₂CO₃) is a stronger but more expensive option that can be effective in challenging couplings. The base's primary role is to facilitate the transmetalation step.[15]

  • Solvent: The choice of solvent affects the solubility of all components and the reaction temperature. Aprotic polar solvents like DMF or dioxane are common, often with water as a co-solvent to dissolve the inorganic base.[16]

Applications and Strategic Derivatization

The product, 4'-Bromo-2-methoxy-3'-nitrobiphenyl, is not merely an endpoint but a versatile intermediate for further molecular elaboration.

Derivatization_Workflow cluster_transformations Further Transformations start 4-Bromo-3-nitrophenyl- boronic acid suzuki Suzuki-Miyaura Coupling start->suzuki intermediate 4'-Bromo-2-methoxy- 3'-nitrobiphenyl suzuki->intermediate + 2-Iodoanisole reduction Nitro Reduction (e.g., SnCl₂, H₂) intermediate->reduction sonogashira Sonogashira Coupling (with alkyne) intermediate->sonogashira amine_product 4'-Bromo-3'-amino- 2-methoxybiphenyl reduction->amine_product alkyne_product Alkynyl-functionalized biaryl sonogashira->alkyne_product

Caption: Workflow for derivatization of the biaryl product.

  • Reduction of the Nitro Group: The nitro group can be cleanly reduced to an aniline using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting amine is a powerful nucleophile, opening pathways to amides, sulfonamides, and other structures prevalent in medicinal chemistry.

  • Secondary Cross-Coupling: The aryl bromide remains a reactive handle for a second, distinct cross-coupling reaction. This allows for the programmed, stepwise construction of complex, non-symmetrical tri-aryl or more complex systems.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents/reagents.3. Inappropriate base or base is not fully dissolved.1. Use a fresh bottle of catalyst or a more stable pre-catalyst.2. Ensure thorough degassing with an inert gas for at least 20-30 minutes.3. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).
Significant Side Products 1. Homocoupling of the boronic acid.2. Protodeboronation (boronic acid replaced by -H).1. This can be caused by oxygen. Improve degassing procedure.2. Use strictly anhydrous solvents and ensure the base is not excessively hydrolyzing. Run the reaction at a slightly lower temperature.
Difficulty in Purification 1. Product co-elutes with byproducts.2. Streaking on TLC plate.1. Try a different solvent system for chromatography (e.g., Toluene/Acetone).2. The compound may be acidic or basic. Add a small amount of acetic acid or triethylamine (0.5%) to the eluent.

References

Application Notes and Protocols for 4-Bromo-3-nitrophenylboronic Acid in Chan-Lam Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern synthetic organic chemistry, the quest for efficient and robust methodologies to construct carbon-heteroatom bonds is paramount, particularly in the fields of medicinal chemistry and materials science. 4-Bromo-3-nitrophenylboronic acid has emerged as a highly valuable and versatile building block. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a synthetically malleable bromine atom, makes it an attractive substrate for a variety of cross-coupling reactions. Among these, the Chan-Lam cross-coupling reaction offers a powerful and often milder alternative to traditional palladium-catalyzed methods for the formation of C-N and C-O bonds.[1][2][3]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in Chan-Lam cross-coupling reactions. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for the coupling of this specific boronic acid with representative amine and phenol nucleophiles, and discuss the potential applications of the resulting products in drug discovery.

The Chan-Lam Cross-Coupling: A Copper-Catalyzed Approach to C-N and C-O Bond Formation

The Chan-Lam cross-coupling reaction, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed process that facilitates the formation of a bond between an arylboronic acid and a nucleophile, typically an amine or an alcohol.[1][2] A key advantage of this reaction is its ability to be conducted under relatively mild conditions, often at room temperature and open to the air, which contrasts with the stricter inert atmosphere requirements of many palladium-catalyzed couplings.[1][3]

The reaction is believed to proceed through a catalytic cycle involving a Cu(II) species. The proposed mechanism generally involves the transmetalation of the aryl group from the boronic acid to the copper center, followed by coordination of the nucleophile. A subsequent reductive elimination from a Cu(III) intermediate forges the desired C-N or C-O bond and regenerates a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle.[2]

chan_lam_mechanism ArB(OH)2 This compound ArCu(II)L2 Aryl-Cu(II) Complex ArB(OH)2->ArCu(II)L2 Transmetalation Cu(II)L2 Cu(II) Catalyst Cu(II)L2->ArCu(II)L2 ArCu(III)(Nu)L2 Aryl-Cu(III)-Nucleophile Complex ArCu(II)L2->ArCu(III)(Nu)L2 Coordination & Oxidation Nu-H Amine or Phenol Nu-H->ArCu(III)(Nu)L2 Ar-Nu Coupled Product ArCu(III)(Nu)L2->Ar-Nu Reductive Elimination Cu(I)L2 Cu(I) Species ArCu(III)(Nu)L2->Cu(I)L2 Cu(I)L2->Cu(II)L2 Reoxidation Oxidant Oxidant (e.g., O2) Oxidant->Cu(I)L2

Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

The presence of the electron-withdrawing nitro group on the this compound can influence its reactivity in the Chan-Lam coupling. While electron-deficient boronic acids are generally viable substrates, their electronic nature can sometimes necessitate adjustments to the reaction conditions, such as the choice of catalyst, base, or solvent, to achieve optimal yields.

Application in the Synthesis of N-Aryl Heterocycles: A Gateway to Bioactive Molecules

A significant application of the Chan-Lam coupling of this compound lies in the synthesis of N-aryl heterocycles. Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[4][5] The ability to efficiently introduce the substituted phenyl ring onto a heterocyclic core provides a direct route to novel compounds with potential therapeutic applications.

For instance, the N-arylation of imidazoles and their derivatives is a particularly valuable transformation.[6][7][8] The resulting N-(4-bromo-3-nitrophenyl)imidazole derivatives can serve as versatile intermediates for further functionalization, leveraging the reactivity of both the bromo and nitro substituents to build molecular complexity.

Experimental Protocols

The following protocols are provided as a starting point for the Chan-Lam cross-coupling of this compound. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: N-Arylation of Imidazole with this compound

This protocol describes a general procedure for the copper-catalyzed N-arylation of imidazole.

protocol_workflow start Start reagents Combine Reactants: - this compound - Imidazole - Cu(OAc)2 - Pyridine - CH2Cl2 start->reagents reaction Stir at Room Temperature (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up: - Dilute with CH2Cl2 - Wash with water and brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography workup->purification product Isolated Product: 1-(4-Bromo-3-nitrophenyl)-1H-imidazole purification->product

Caption: General workflow for the N-arylation of imidazole.

Materials:

  • This compound

  • Imidazole

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), imidazole (1.2 equiv), and copper(II) acetate (1.0 equiv).

  • Add dichloromethane as the solvent (concentration typically 0.1 M with respect to the boronic acid).

  • Add pyridine (2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to 24 hours depending on the specific substrates.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 1-(4-bromo-3-nitrophenyl)-1H-imidazole.

Protocol 2: O-Arylation of Phenol with this compound

This protocol outlines a general procedure for the synthesis of diaryl ethers via a Chan-Lam coupling.

Materials:

  • This compound

  • Phenol

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (CH₂Cl₂) or another suitable solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography

Procedure:

  • In a flask, dissolve this compound (1.0 equiv) and phenol (1.2 equiv) in dichloromethane.

  • Add copper(II) acetate (0.1-1.0 equiv) and triethylamine (2.0 equiv). The amount of copper catalyst may need to be optimized.

  • Stir the mixture at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 1-bromo-4-phenoxy-2-nitrobenzene.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the Chan-Lam coupling of this compound. Please note that these are generalized conditions and may require optimization for specific substrates.

NucleophileCatalyst (equiv)Base (equiv)SolventTemp. (°C)Time (h)Typical Yield (%)
ImidazoleCu(OAc)₂ (1.0)Pyridine (2.0)CH₂Cl₂RT12-2460-85
AnilineCu(OAc)₂ (0.2)K₂CO₃ (2.0)Toluene808-1655-75
PhenolCu(OAc)₂ (0.5)Et₃N (2.0)CH₂Cl₂RT18-3650-70

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be robust and reproducible. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS, allowing for real-time assessment of the reaction's success. The purification of the final products via column chromatography provides a means to obtain highly pure materials, the structures of which can be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Conclusion and Future Outlook

This compound is a valuable reagent for the Chan-Lam cross-coupling reaction, providing a straightforward and efficient route to a variety of N-aryl and O-aryl compounds. The resulting products, bearing both a bromine and a nitro group, are primed for further synthetic transformations, making them attractive intermediates in the synthesis of complex molecules for drug discovery and materials science. The mild reaction conditions and operational simplicity of the Chan-Lam coupling further enhance its appeal for a wide range of applications. Future work in this area could focus on expanding the scope of nucleophiles, developing more efficient catalytic systems for this electron-deficient boronic acid, and exploring the biological activities of the novel compounds synthesized.

References

Application Notes & Protocols: Harnessing Copper Catalysis with 4-Bromo-3-nitrophenylboronic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the efficiency of constructing complex molecular architectures is paramount. 4-Bromo-3-nitrophenylboronic acid stands out as a pre-validated, highly versatile building block. Its structure is strategically functionalized with three distinct reactive centers: a boronic acid for carbon-heteroatom or carbon-carbon bond formation, an aryl bromide activated for cross-coupling, and a nitro group that serves as both a powerful electron-withdrawing group and a synthetic precursor to an aniline moiety.[1][2] This trifecta of functionality allows for sequential and regioselective modifications, making it an invaluable scaffold in the synthesis of novel compounds for pharmaceutical and materials science applications.

While palladium catalysis has long dominated the field of cross-coupling, copper-catalyzed methods have emerged as a powerful and sustainable alternative. Copper's high natural abundance, low cost, and unique reactivity profile offer significant advantages.[3][4] This guide provides in-depth technical insights and field-proven protocols for leveraging copper catalysis to unlock the synthetic potential of this compound.

Chan-Lam Coupling: C-N and C-O Bond Formation via the Boronic Acid Moiety

The Chan-Lam coupling is a cornerstone of copper catalysis, enabling the formation of carbon-heteroatom bonds through the oxidative coupling of arylboronic acids with N-H or O-H containing compounds.[5][6] This reaction is particularly advantageous as it often proceeds under mild conditions, frequently at room temperature and open to the air, offering a practical alternative to the more stringent conditions of Buchwald-Hartwig aminations.[5][7]

Mechanistic Rationale

The catalytic cycle of the Chan-Lam coupling is generally understood to involve a Cu(II)/Cu(III) pathway. The process begins with the transmetalation of the arylboronic acid with a Cu(II) salt to form an aryl-Cu(II) species. Coordination of the nucleophile (amine or alcohol), followed by oxidation, generates a transient Cu(III) intermediate. This high-valent species then undergoes rapid reductive elimination to form the desired C-N or C-O bond and regenerate a Cu(I) species, which is subsequently re-oxidized by an external oxidant (often atmospheric oxygen) to restart the cycle.[5][8]

Chan_Lam_Mechanism Figure 1: Chan-Lam Catalytic Cycle cluster_main CuII Cu(II) Catalyst ArCuII_Nuc Ar-Cu(II)-Nuc Complex CuII->ArCuII_Nuc Transmetalation with ArB(OH)₂ + Coordination with Nucleophile (H-Nuc) ArCuIII_Nuc Ar-Cu(III)-Nuc Intermediate ArCuII_Nuc->ArCuIII_Nuc Oxidation CuI Cu(I) ArCuIII_Nuc->CuI Reductive Elimination Product Product: Ar-Nuc ArCuIII_Nuc->Product CuI->CuII Oxidation (e.g., O₂ from air)

Caption: Figure 1: Chan-Lam Catalytic Cycle

Application Note: Selective Arylation

When using this compound in a Chan-Lam coupling, the boronic acid is the reactive site. This allows for the selective formation of an aniline, ether, or related derivative while preserving the synthetically valuable bromo and nitro functionalities for subsequent downstream reactions. This regioselectivity is crucial for building molecular complexity in a controlled manner. The reaction is tolerant of a wide range of nucleophiles, including primary and secondary amines, anilines, amides, imides, and phenols.[5][9]

Protocol: Copper-Catalyzed N-Arylation of Imidazole

This protocol describes the coupling of this compound with imidazole, a common heterocyclic core in pharmaceuticals.

Table 1: Reagents for N-Arylation of Imidazole

ReagentMol. Wt.Molar Eq.Amount (mmol)Mass/Volume
This compound261.851.01.0262 mg
Imidazole68.081.21.282 mg
Copper(II) Acetate (Cu(OAc)₂)181.630.10.118 mg
Pyridine79.102.02.0160 µL
Dichloromethane (DCM)---10 mL

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (262 mg, 1.0 mmol), imidazole (82 mg, 1.2 mmol), and copper(II) acetate (18 mg, 0.1 mmol).

  • Solvent and Base Addition: Add 10 mL of dichloromethane (DCM) followed by pyridine (160 µL, 2.0 mmol).

  • Reaction Execution: Leave the flask open to the air and stir the resulting suspension vigorously at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes/ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with 20 mL of DCM. Wash the organic layer sequentially with 1 M aqueous HCl (2 x 15 mL) to remove pyridine and excess imidazole, followed by saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired N-arylated product.

Chan_Lam_Workflow Figure 2: Workflow for Chan-Lam N-Arylation A 1. Combine Reagents (Boronic Acid, Imidazole, Cu(OAc)₂) B 2. Add Solvent (DCM) and Base (Pyridine) A->B C 3. Stir at Room Temp (Open to Air, 12-24h) B->C D 4. Monitor by TLC C->D E 5. Aqueous Work-up (HCl, NaHCO₃, Brine) D->E F 6. Dry, Concentrate E->F G 7. Column Chromatography F->G H Pure Product G->H

Caption: Figure 2: Workflow for Chan-Lam N-Arylation

Ullmann Condensation: Reactivity at the C-Br Bond

The Ullmann condensation is a classic copper-promoted reaction that forms C-N, C-O, and C-S bonds by coupling an aryl halide with a nucleophile.[10][11][12] The presence of the electron-withdrawing nitro group on this compound significantly activates the C-Br bond towards nucleophilic aromatic substitution, making it an excellent substrate for Ullmann-type reactions.[10] While traditional Ullmann reactions required harsh conditions and stoichiometric copper, modern protocols often use catalytic copper with appropriate ligands, allowing for milder conditions.[10][13]

Mechanistic Rationale

The mechanism for the catalytic Ullmann reaction is often proposed to proceed via a Cu(I)/Cu(III) cycle. It starts with the oxidative addition of the aryl halide (Ar-X) to a Cu(I) complex. The resulting Ar-Cu(III)-X species then undergoes ligand exchange with the deprotonated nucleophile (Nuc⁻). The final step is a reductive elimination that forms the Ar-Nuc bond and regenerates the active Cu(I) catalyst.[14][15] The choice of ligand is critical, as it modulates the stability and reactivity of the copper intermediates. Diamines and phenanthrolines are commonly employed to facilitate these transformations.[16][17]

Ullmann_Mechanism Figure 3: Ullmann-type Catalytic Cycle cluster_main CuI L-Cu(I) Catalyst ArCuIII_X L-Ar-Cu(III)-X CuI->ArCuIII_X Oxidative Addition of Ar-X ArCuIII_Nuc L-Ar-Cu(III)-Nuc ArCuIII_X->ArCuIII_Nuc Ligand Exchange with Nucleophile (Nuc⁻) ArCuIII_Nuc->CuI Reductive Elimination Product Product: Ar-Nuc ArCuIII_Nuc->Product

Caption: Figure 3: Ullmann-type Catalytic Cycle

Application Note: Orthogonal Reactivity

Using the Ullmann condensation provides an orthogonal synthetic route compared to the Chan-Lam coupling. Here, the C-Br bond is the reactive site, leaving the boronic acid and nitro groups untouched. This allows for the introduction of a new substituent at the 4-position, followed by a subsequent Chan-Lam or Suzuki coupling at the boronic acid site. This powerful strategy enables the rapid generation of diverse and highly functionalized molecular libraries from a single starting material.

Protocol: Copper-Catalyzed O-Arylation of Phenol

This protocol details the formation of a diaryl ether, a common structural motif in natural products and pharmaceuticals, by coupling the aryl bromide with phenol.

Table 2: Reagents for O-Arylation of Phenol

ReagentMol. Wt.Molar Eq.Amount (mmol)Mass/Volume
This compound261.851.01.0262 mg
Phenol94.111.51.5141 mg
Copper(I) Iodide (CuI)190.450.10.119 mg
L-Proline115.130.20.223 mg
Cesium Carbonate (Cs₂CO₃)325.822.02.0652 mg
Dimethyl Sulfoxide (DMSO)---5 mL

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (262 mg, 1.0 mmol), phenol (141 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMSO via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 110°C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 16-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with 30 mL of ethyl acetate and 30 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (3 x 25 mL) to remove DMSO, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to isolate the diaryl ether product.

Ullmann_Workflow Figure 4: Workflow for Ullmann O-Arylation A 1. Combine Reagents (Aryl Bromide, Phenol, CuI, L-Proline, Cs₂CO₃) under Inert Gas B 2. Add Anhydrous DMSO A->B C 3. Heat at 110°C (16-24h) B->C D 4. Cool and Dilute (EtOAc/Water) C->D E 5. Extraction and Brine Wash D->E F 6. Dry, Concentrate E->F G 7. Column Chromatography F->G H Pure Product G->H

Caption: Figure 4: Workflow for Ullmann O-Arylation

Copper-Catalyzed Suzuki-Miyaura Coupling: C-C Bond Formation

While the Suzuki-Miyaura reaction is predominantly palladium-catalyzed, the development of copper-catalyzed variants is a field of active research, driven by the economic and environmental benefits of copper.[18][19][20] These reactions typically couple aryl halides with organoboron reagents. For this compound, this reaction would proceed at the C-Br bond, coupling it with another aryl or vinyl boronic acid/ester to form a biaryl or styrenyl structure, respectively.

Mechanistic Considerations

The mechanism of copper-catalyzed Suzuki-Miyaura coupling is still a subject of investigation but is thought to follow a pathway similar to other cross-coupling reactions: oxidative addition of the aryl halide to a Cu(I) species, transmetalation with the boronate partner, and reductive elimination to form the C-C bond and regenerate the catalyst.[18][21] Ligand-free systems have been developed, although the addition of specific ligands can significantly improve reaction efficiency and substrate scope.[19][22]

Protocol: Ligand-Free Copper-Catalyzed Biaryl Synthesis

This protocol outlines a ligand-free approach for the Suzuki-Miyaura coupling of the title compound with phenylboronic acid.[19][22]

Table 3: Reagents for Suzuki-Miyaura Coupling

ReagentMol. Wt.Molar Eq.Amount (mmol)Mass/Volume
This compound261.851.01.0262 mg
Phenylboronic Acid121.931.51.5183 mg
Copper(I) Iodide (CuI)190.450.10.119 mg
Cesium Carbonate (Cs₂CO₃)325.822.02.0652 mg
Dimethylformamide (DMF)---5 mL

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (262 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMF.

  • Reaction Execution: Seal the tube and heat the mixture to 120-130°C with vigorous stirring. The higher temperature is often necessary for aryl bromides in copper-catalyzed Suzuki couplings.[19]

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS (typically 24 hours).

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water (3 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the biaryl product.

References

Application Notes & Protocols: Leveraging the Dual Reactivity of 4-Bromo-3-nitrophenylboronic Acid in Palladium-Catalyzed Alkene Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-3-nitrophenylboronic acid is a versatile and highly functionalized building block pivotal for the synthesis of complex molecules in pharmaceutical and materials science research. Its structure, featuring both an aryl bromide and an arylboronic acid moiety, allows for selective participation in distinct palladium-catalyzed cross-coupling reactions to form C-C bonds with alkenes. This guide provides an in-depth analysis of the two primary mechanistic pathways: the classical Mizoroki-Heck reaction utilizing the carbon-bromine bond and the oxidative Heck reaction leveraging the boronic acid group. We present detailed, field-proven protocols for achieving chemoselective arylation, explain the causality behind experimental choices, and offer a comprehensive troubleshooting guide to empower researchers in overcoming common challenges.

Introduction: A Bifunctional Linchpin for Complex Synthesis

Substituted nitrophenyl scaffolds are privileged structures in medicinal chemistry, often serving as precursors to bioactive amines or as key pharmacophoric elements. The strategic placement of orthogonal functional groups on an aromatic core allows for sequential, controlled diversification. This compound exemplifies this principle, possessing two distinct handles for palladium-catalyzed cross-coupling, a class of reactions honored with the 2010 Nobel Prize in Chemistry.[1]

The Mizoroki-Heck reaction traditionally involves the coupling of an aryl halide with an alkene.[1][2] Conversely, the Suzuki-Miyaura reaction couples an arylboronic acid with an aryl halide.[3] The direct coupling of an arylboronic acid with an alkene, known as the oxidative Heck reaction, represents a mechanistically distinct but synthetically valuable transformation.[4][5] This application note dissects how to selectively engage either the aryl bromide or the arylboronic acid functionality of this compound in Heck-type reactions, enabling precise control over synthetic outcomes.

Mechanistic Overview: Two Selectable Pathways for Alkene Arylation

The choice of catalyst, ligands, base, and additives dictates which functional group on the this compound scaffold will react. Understanding the underlying catalytic cycles is paramount for rational protocol design.

Pathway A: The Classical Mizoroki-Heck Reaction (via the C-Br Bond)

This pathway follows the canonical Pd(0)/Pd(II) catalytic cycle and is favored under standard Heck conditions.[1][6][7] The strong electron-withdrawing effect of the adjacent nitro group makes the C-Br bond particularly susceptible to oxidative addition by a Pd(0) species, initiating the cycle.

The key steps are[1][7]:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex inserts into the C-Br bond, forming a Pd(II)-aryl species.

  • Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the substituted alkene product and a Pd(II)-hydride complex.

  • Reductive Elimination: A base regenerates the Pd(0) catalyst from the Pd(II)-hydride species, allowing the cycle to continue.

G Pd0 L₂Pd(0) ArPdBr L₂Pd(II)(Ar)(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex L(alkene)Pd(II)(Ar)(Br) ArPdBr->AlkeneComplex Alkene Coordination InsertionProduct L₂Pd(II)-alkyl AlkeneComplex->InsertionProduct Migratory Insertion HydrideComplex L₂Pd(II)(H)(Br) InsertionProduct->HydrideComplex β-Hydride Elimination HydrideComplex->Pd0 Reductive Elimination (+ Base) Product Substituted Alkene HydrideComplex->Product Product Release BaseH Base-H⁺ + Br⁻ HydrideComplex->BaseH ArBr 4-Bromo-3-nitrophenyl- boronic acid Alkene Alkene G PdII L₂Pd(II)X₂ ArPdX L₂Pd(II)(Ar)(X) PdII->ArPdX Transmetalation (Ar-B(OH)₂) AlkeneComplex L(alkene)Pd(II)(Ar)(X) ArPdX->AlkeneComplex Alkene Coordination InsertionProduct L₂Pd(II)-alkyl AlkeneComplex->InsertionProduct Migratory Insertion HydrideComplex L₂Pd(II)(H)(X) InsertionProduct->HydrideComplex β-Hydride Elimination HydrideComplex->PdII Oxidant-Mediated Regeneration Product Substituted Alkene HydrideComplex->Product Product Release ArBOH2 4-Bromo-3-nitrophenyl- boronic acid Alkene Alkene Oxidant Oxidant Oxidant->HydrideComplex G start Starting Material: This compound q1 Desired Product Retains Which Group? start->q1 protocol1 Choose Protocol 1: Classical Heck (C-Br) q1->protocol1  Bromide protocol2 Choose Protocol 2: Oxidative Heck (C-B) q1->protocol2  Boronic Acid product1 Product Retains Boronic Acid (Ready for Suzuki Coupling) protocol1->product1 product2 Product Retains Bromide (Ready for further coupling/amination) protocol2->product2

References

Application Notes and Protocols for the Palladium-Catalyzed Heck Reaction of 4-Bromo-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Mizoroki-Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[3][4] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, commencing with the oxidative addition of the unsaturated halide to a Pd(0) complex.[2][5] Subsequent migratory insertion of the alkene and β-hydride elimination yield the desired substituted alkene product and regenerate the active catalyst.[5]

This application note provides a detailed guide for performing a Heck reaction with the challenging substrate, 4-Bromo-3-nitrophenylboronic acid. This substrate is of particular interest in medicinal chemistry and materials science due to its unique combination of functionalities: a reactive aryl bromide handle for cross-coupling, a directing and electron-withdrawing nitro group, and a versatile boronic acid moiety for subsequent transformations, such as the Suzuki-Miyaura coupling. The presence of both a bromo and a boronic acid group on the same aromatic ring presents a unique chemoselectivity challenge that will be addressed in the provided protocol.

Substrate Analysis: this compound

The successful execution of a Heck reaction with this compound requires careful consideration of its structural and electronic properties:

  • Aryl Bromide: The carbon-bromine bond is the primary reactive site for the classical Mizoroki-Heck reaction. The oxidative addition of this bond to a Pd(0) center is a key step in the catalytic cycle.[2]

  • Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring, which can influence the rate of oxidative addition. However, electron-deficient aryl halides are often excellent substrates for the Heck reaction.[6]

  • Boronic Acid Group: This functionality is a versatile handle for subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling. It is crucial that the Heck reaction conditions are chosen to be compatible with the boronic acid group, preventing its premature decomposition or participation in unwanted side reactions. While oxidative Heck-type reactions involving arylboronic acids are known, the classical Mizoroki-Heck conditions detailed here are designed to selectively activate the C-Br bond.[3][7]

Experimental Workflow and Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Heck reaction of this compound with an alkene.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Setup Combine Substrate, Alkene, Base, and Solvent Degas Degas Mixture (e.g., N2 sparging) Setup->Degas Catalyst Add Palladium Precatalyst and Ligand Degas->Catalyst Heating Heat to Reaction Temperature (e.g., 80-100 °C) Catalyst->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Product Isolated Product Purification->Product Heck_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L2) OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Alkene [Ar-Pd(II)(Alkene)(L2)]+Br- Coord->PdII_Alkene Migratory Migratory Insertion PdII_Alkyl R-CH2-CH(Ar)-Pd(II)-Br(L2) Migratory->PdII_Alkyl Beta β-Hydride Elimination Product Product (Ar-CH=CH-R) PdII_Alkyl->Product - Product PdH H-Pd(II)-Br(L2) Beta->PdH Regen Reductive Elimination Base Base Base->Regen + Base - [H-Base]+Br- Regen->Pd0 ArBr Ar-Br ArBr->OxAdd + Ar-Br Alkene Alkene Alkene->Coord + Alkene

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-3-nitrophenylboronic Acid with Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of Heteroaromatic Biaryls in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its robustness, functional group tolerance, and the mild conditions under which it forms carbon-carbon bonds.[1] For researchers, scientists, and drug development professionals, the synthesis of heteroaromatic biaryl scaffolds is of paramount importance, as these motifs are prevalent in a vast array of pharmacologically active molecules. This guide provides an in-depth technical overview and detailed protocols for the Suzuki coupling of 4-Bromo-3-nitrophenylboronic acid with a variety of heteroaryl halides.

The choice of this compound as a coupling partner is strategic. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the boronic acid, which can present both opportunities and challenges in the catalytic cycle. Understanding and controlling these factors is key to achieving high-yield and clean reactions. This document will elucidate the mechanistic nuances and provide field-proven protocols for the successful synthesis of a diverse range of biaryl compounds, which are crucial intermediates in the development of novel therapeutics.

Mechanistic Insights: The "Why" Behind the Reaction

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.

1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the heteroaryl halide to a Pd(0) complex, forming a Pd(II) species. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[1] The electron-deficient nature of many heteroaryl rings can facilitate this step.

2. Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[2] The choice of base is therefore critical and can significantly impact the reaction outcome.[3][4]

3. Reductive Elimination: In the final step, the two organic fragments are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[5]

The presence of the nitro group on the this compound makes it electron-deficient. This can increase the propensity for a common side reaction known as protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[6] Careful selection of the base and reaction conditions is essential to minimize this undesired pathway.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product (Ar-Ar') Product (Ar-Ar') Reductive Elimination->Product (Ar-Ar') Catalyst Regeneration Catalyst Regeneration Heteroaryl-X Heteroaryl-X Heteroaryl-X->Oxidative Addition Boronic Acid (Ar'-B(OH)2) Boronic Acid (Ar'-B(OH)2) Boronate [Ar'-B(OH)3]- Boronate [Ar'-B(OH)3]- Boronic Acid (Ar'-B(OH)2)->Boronate [Ar'-B(OH)3]- + Base Base Base Base->Boronate [Ar'-B(OH)3]- Boronate [Ar'-B(OH)3]-->Transmetalation

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki coupling of this compound with various heteroaryl halides. Optimization may be necessary depending on the specific substrate and desired scale.

General Procedure for Suzuki-Miyaura Coupling

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Heteroaryl Halide, This compound, Base, and Catalyst in a Schlenk flask. Inert_Atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon) 3x. Reagents->Inert_Atmosphere Solvent_Addition Add degassed solvent via syringe. Inert_Atmosphere->Solvent_Addition Heating Heat the reaction mixture with vigorous stirring for the specified time. Solvent_Addition->Heating Cooling Cool the reaction to room temperature. Heating->Cooling Extraction Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Cooling->Extraction Drying Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate. Extraction->Drying Purification Purify the crude product by column chromatography. Drying->Purification

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.2 equiv)

  • Heteroaryl halide (1.0 equiv)

  • Palladium catalyst (see table for recommendations)

  • Base (see table for recommendations)

  • Anhydrous, degassed solvent (see table for recommendations)

  • Standard laboratory glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

  • Ethyl acetate, water, brine for work-up

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Safety Precautions:

  • Palladium catalysts and some organic solvents are toxic and/or flammable. Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions under pressure should be conducted behind a blast shield.

Protocol 1: Coupling with Pyridine and Quinoline Halides

Pyridine and quinoline halides can be challenging substrates due to the potential for the nitrogen atom to coordinate with the palladium catalyst, leading to catalyst inhibition. The use of bulky, electron-rich phosphine ligands can mitigate this issue.

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄ (3-5 mol%) or XPhos-Pd-G2 (1-2 mol%)[7][8]
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)
Temperature 80-100 °C
Time 12-24 hours

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and palladium catalyst.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add the degassed solvent mixture (5 mL) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with Pyrimidine and Thiophene Halides

Pyrimidine and thiophene halides are generally good coupling partners. Thiophene boronic acids, however, can be prone to protodeboronation, a consideration when the roles of the coupling partners are reversed.[9]

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)
Base Na₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)[3]
Solvent 1,4-Dioxane/H₂O (4:1) or DMF
Temperature 90-110 °C
Time 8-16 hours

Step-by-Step Procedure:

Follow the general procedure outlined in Protocol 1, adjusting the catalyst, base, solvent, temperature, and reaction time as specified in the table above.

Protocol 3: Coupling with Furan and Indole Halides

Furan and indole moieties are common in biologically active molecules. The N-H bond in indoles may require protection, or a suitable base must be chosen to avoid side reactions.

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos)
Base K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene
Temperature 80-100 °C
Time 12-24 hours

Step-by-Step Procedure:

Follow the general procedure outlined in Protocol 1, adjusting the catalyst, base, solvent, temperature, and reaction time as specified in the table above. For indole substrates, consider using an N-protected starting material if the N-H proves problematic.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient degassing, inappropriate base or solvent.Use a fresh batch of catalyst, ensure thorough degassing of solvents, screen different bases and solvent systems.[10]
Protodeboronation of boronic acid Presence of excess water, strong base, high temperature.Use anhydrous solvents, switch to a milder base (e.g., K₂CO₃ or KF), or lower the reaction temperature.[6]
Homocoupling of boronic acid Presence of oxygen, slow cross-coupling.Ensure rigorous inert atmosphere, use a more active catalyst system to accelerate the desired reaction.
Dehalogenation of heteroaryl halide Presence of a hydrogen source (e.g., water, alcohol) and a suitable palladium hydride intermediate.Use anhydrous conditions, and carefully select the base and solvent.

Conclusion

The Suzuki-Miyaura coupling of this compound with heteroaryl halides is a powerful method for the synthesis of a diverse array of biaryl compounds with significant potential in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction conditions—particularly the catalyst, ligand, and base—researchers can overcome the challenges associated with these substrates and achieve high yields of the desired products. The protocols provided in this guide serve as a robust starting point for the successful implementation of this important transformation in the laboratory.

References

Troubleshooting & Optimization

preventing protodeboronation of 4-Bromo-3-nitrophenylboronic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-3-nitrophenylboronic Acid

A Guide to Preventing Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for working with this compound, a valuable but challenging reagent in cross-coupling chemistry. Our goal is to help you minimize the undesired side reaction of protodeboronation, thereby maximizing the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

FAQ 1: What is protodeboronation and why is my this compound particularly susceptible?

Answer:

Protodeboronation is a common side reaction in palladium-catalyzed cross-couplings (like the Suzuki-Miyaura reaction) where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This results in the formation of a byproduct—in this case, 3-bromo-nitrobenzene—instead of your desired coupled product.

The susceptibility of this compound is due to its electronic structure. The nitro (-NO₂) group is a powerful electron-withdrawing group. This effect significantly increases the polarization of the C-B bond, making the ipso-carbon (the carbon atom attached to boron) more electrophilic and thus more vulnerable to protonolysis (cleavage by a proton).

Mechanistically, protodeboronation is highly dependent on pH.[1][2] It can be catalyzed by either acid or, more relevantly for most Suzuki couplings, by base.[1][3] Under basic conditions, the boronic acid [ArB(OH)₂] exists in equilibrium with its more reactive boronate form [ArB(OH)₃]⁻.[4] For highly electron-deficient systems like this one, the boronate can be inherently unstable and may undergo C-B bond cleavage to generate a transient aryl anion, which is then quenched by a proton source (like water or alcohol solvents) to give the protodeboronated byproduct.[2][5]

FAQ 2: My reaction is producing a significant amount of 3-bromo-nitrobenzene. What are the most likely causes in my experimental setup?

Answer:

Observing a high percentage of 3-bromo-nitrobenzene is a clear indicator that the rate of protodeboronation is competing with, or even outpacing, the rate of your desired Suzuki-Miyaura coupling. The primary factors influencing this are the choice of base, solvent, temperature, and the efficiency of the catalytic cycle.

Key Experimental Factors Promoting Protodeboronation:

  • Choice of Base: Strong bases, especially hydroxide-containing bases like NaOH or KOH in aqueous solutions, dramatically accelerate protodeboronation.[4][6] The reaction proceeds through the boronate anion, and high concentrations of hydroxide push the equilibrium towards this unstable intermediate.[5]

  • Presence of Water: Water is an excellent proton source. While many Suzuki protocols use aqueous mixtures, excessive water can facilitate protonolysis of the sensitive C-B bond.[7]

  • High Temperature: Elevated temperatures can increase the rate of protodeboronation, sometimes more than they increase the rate of the desired productive reaction.[8] If the catalytic system is not efficient, prolonged heating gives the boronic acid more time to decompose.

  • Slow Transmetalation: The Suzuki coupling involves a catalytic cycle. If any step, particularly the transmetalation step (where the organic group is transferred from boron to palladium), is slow, the boronic acid remains in the reactive basic environment for a longer period, increasing the likelihood of decomposition.[1][9]

The diagram below illustrates how the desired Suzuki catalytic cycle is intercepted by the off-cycle protodeboronation pathway.

Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side_reaction Undesired Protodeboronation Pd0 Pd(0)L₂ OA Oxidative Addition (Ar'-X) Pd0->OA Ar'-X ArPdX Ar'-Pd(II)L₂-X OA->ArPdX TM_Base Base Activation ArPdX->TM_Base Base (OH⁻) ArPdOH Ar'-Pd(II)L₂-OH TM_Base->ArPdOH TM Transmetalation ArPdOH->TM ArPdAr Ar-Pd(II)L₂-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' Product RE->Product BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate Base (OH⁻) Boronate->TM Enters Suzuki Cycle Boronate->BoronicAcid H⁺ Protonolysis Protonolysis (C-B Cleavage) Boronate->Protonolysis H₂O / H⁺ Byproduct Ar-H Byproduct Protonolysis->Byproduct

Caption: Competing pathways: Suzuki cycle vs. Protodeboronation.

Troubleshooting and Optimization Guides

Guide 1: Optimizing the Base and Solvent System

The choice of base is the most critical parameter to control. The goal is to find a base that is strong enough to promote transmetalation but weak enough to minimize the formation of the unstable boronate intermediate.

Base TypeRecommended BasesProsCons & Risks
Weak Inorganic K₃PO₄, K₂CO₃, CsFGenerally provide a good balance. Less harsh than hydroxides. Often used in organic solvents.May require higher temperatures or more active catalysts.
Organic Triethylamine (Et₃N), DIPEANon-nucleophilic and can be used in anhydrous conditions.Often less effective for transmetalation than inorganic bases.
Acetates KOAc, CsOAcVery mild. Can be effective when other bases fail, especially for sensitive substrates.[8]May lead to slower reaction rates.
Strong/Hydroxide NaOH, KOH, Ba(OH)₂AVOID. Highly effective for transmetalation but aggressively promote protodeboronation.[4]Extremely high risk of complete substrate decomposition.

Recommended Protocol: Base and Solvent Screening

  • Setup: In parallel reaction vials, combine this compound (1.2 equiv.), your coupling partner (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the chosen base (2.5 equiv.).

  • Solvent Systems to Test:

    • System A (Anhydrous): Dioxane or Toluene with K₃PO₄.

    • System B (Minimal Water): Dioxane/H₂O (10:1) with K₂CO₃.

    • System C (Acetate): THF with KOAc.

  • Execution: Purge all vials with an inert gas (Argon or Nitrogen). Run the reactions at a moderate temperature (e.g., 80 °C) and monitor by LC-MS or TLC.

  • Analysis: Compare the ratio of the desired product to the 3-bromo-nitrobenzene byproduct across the different conditions to identify the optimal system.

Guide 2: Advanced Strategy: In Situ Protection via Boronate Esters

For extremely sensitive substrates, using the boronic acid directly can be problematic regardless of the conditions. A highly effective strategy is to convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[1][10] These derivatives are more robust and act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing decomposition.[1][3]

While it is generally assumed that esters are more stable, this is not always the case and depends heavily on the specific ester and reaction conditions.[6][11][12] However, for electron-deficient arylboronic acids, derivatives like MIDA boronates or potassium aryltrifluoroborates are often superior.[13]

Experimental Protocol: Using a Pinacol Boronate Ester

  • Ester Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in toluene.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Once the reaction is complete (monitor by TLC/NMR), remove the solvent under reduced pressure. The resulting pinacol ester can often be used without further purification.

  • Suzuki-Miyaura Coupling:

    • Combine the this compound pinacol ester (1.2 equiv.), your aryl halide (1.0 equiv.), a robust catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos, 2-5 mol%), and K₃PO₄ (3.0 equiv.) in a solvent like dioxane.

    • Degas the mixture thoroughly.

    • Heat the reaction to 80-100 °C and monitor for completion. The use of a more active catalyst ensures that the cross-coupling rate is much faster than any potential ester hydrolysis and subsequent protodeboronation.[7]

The workflow below provides a decision-making process for troubleshooting.

Troubleshooting_Workflow start Start: High Protodeboronation Observed q_base Are you using a strong hydroxide base (NaOH, KOH)? start->q_base a_base_yes Switch to a milder base: K₃PO₄, K₂CO₃, or KOAc q_base->a_base_yes Yes a_base_no Proceed to next check q_base->a_base_no No q_temp Is the reaction temperature > 100°C? a_base_yes->q_temp a_base_no->q_temp a_temp_yes Lower temperature to 70-80°C. Consider a more active catalyst (e.g., Buchwald ligand). q_temp->a_temp_yes Yes a_temp_no Proceed to next check q_temp->a_temp_no No q_water Are you using a highly aqueous solvent system? a_temp_yes->q_water a_temp_no->q_water a_water_yes Use anhydrous solvents (Toluene, Dioxane) or reduce water content (e.g., 10:1 ratio). q_water->a_water_yes Yes a_water_no Consider advanced strategy q_water->a_water_no No advanced Advanced Strategy: Convert to a stable boronate ester (Pinacol, MIDA) to use a 'slow-release' approach. a_water_yes->advanced a_water_no->advanced end Optimized Reaction: Minimal Protodeboronation advanced->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Technical Support Center: Purification of 4-Bromo-3-nitrophenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-bromo-3-nitrophenylboronic acid and its reaction products. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic workflows. Here, we address common and complex challenges encountered during column chromatography purification, providing not just protocols, but the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding the purification of this compound reaction products.

Q1: What are the typical impurities I should expect in my crude reaction mixture?

A1: Following a synthesis involving this compound, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, you can anticipate several common impurities. These often include unreacted starting materials such as aryl halides, excess boronic acid, and homocoupled byproducts.[1][2] Additionally, residual palladium catalyst and inorganic salts from the reaction base are frequently present.[1]

Q2: My this compound product is highly polar. What is a good starting solvent system for column chromatography?

A2: Due to the polar nature of this compound and its derivatives, a hexane/ethyl acetate system may not be sufficiently polar to ensure proper elution.[3] A more effective starting point is often a solvent system of dichloromethane (DCM) and methanol (MeOH). A gradient starting from 100% DCM and gradually increasing the proportion of MeOH is a robust strategy. For very polar compounds, an eluent system of acetone/hexanes or isopropanol/hexanes can also be effective.[4][5]

Q3: My boronic acid seems to be sticking to the silica gel, leading to poor recovery. What can I do?

A3: Boronic acids are known to interact strongly with the Lewis acidic silanol groups on the surface of silica gel, which can lead to streaking on TLC plates and poor recovery from the column.[6] This interaction can sometimes be mitigated by using a mobile phase modifier, such as a small amount of acetic acid or triethylamine, to saturate the active sites on the silica.[7] Alternatively, treating the silica gel with boric acid before packing the column can reduce the over-adsorption of boronic acid products.[8]

Q4: Can I use an alternative to silica gel for the purification?

A4: Yes, if you consistently face challenges with silica gel, neutral alumina can be a viable alternative stationary phase for the purification of boronic acids and their esters.[7] For particularly polar compounds, reversed-phase chromatography using a C18 stationary phase with a mobile phase of acetonitrile and water may also be a suitable option.[5][6]

Q5: Is there a way to purify my product without column chromatography?

A5: Depending on the physical properties of your product, recrystallization can be an excellent purification method.[7] Solvents like hot ethanol or mixtures of ethyl acetate and hexane are often good starting points for recrystallizing aryl boronic acids.[9] Another approach is to convert the boronic acid into a salt by treating it with a base. The salt can then be isolated and subsequently treated with acid to regenerate the pure boronic acid.[10]

Troubleshooting Guide

This section provides in-depth solutions to more complex purification challenges.

Issue 1: Poor Separation Between the Product and Impurities

If you are observing overlapping spots on your TLC plate and co-elution from your column, consider the following strategies:

  • Optimize the Solvent System: A single isocratic solvent system may not be sufficient for separating compounds with similar polarities.

    • Protocol: Employ a shallow gradient elution. Start with a less polar solvent system that allows the less polar impurities to elute first. Gradually increase the polarity of the mobile phase to elute your target compound, leaving the more polar impurities on the column. For instance, start with 1% MeOH in DCM and slowly increase to 5-10% MeOH.

    • Rationale: A shallow gradient enhances the resolution between compounds with close Rf values by slowing down their migration rate through the column.[11]

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, the interaction between your compounds and the stationary phase may not be selective enough.

    • Protocol: Switch from standard silica gel to a different stationary phase. Consider using neutral alumina or a bonded-phase silica, such as an amine-functionalized silica for highly polar compounds.[7][12]

    • Rationale: Different stationary phases offer different selectivities based on varied surface chemistry. Alumina, for example, is less acidic than silica and may reduce unwanted interactions with the boronic acid functional group.

Issue 2: Product Decomposition on the Column

If you suspect your this compound derivative is degrading during chromatography, which can be an issue with sensitive functional groups, here are some steps to take:

  • Deactivate the Silica Gel: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.

    • Protocol: Before packing the column, wash the silica gel with a dilute solution of triethylamine in your starting eluent, followed by the eluent alone to remove excess base. This will neutralize the acidic silanol groups.

    • Rationale: Deactivating the silica gel minimizes acid-catalyzed side reactions on the column, preserving the integrity of your product.

  • Use a Milder Stationary Phase:

    • Protocol: Consider using a less acidic stationary phase like neutral alumina or Celite.

    • Rationale: These materials have a more neutral surface pH, reducing the likelihood of product degradation.

Issue 3: Difficulty Removing Palladium Catalyst Residues

Residual palladium from cross-coupling reactions can be challenging to remove by chromatography alone.

  • Pre-Chromatography Scavenging:

    • Protocol: Before loading your crude product onto the column, dissolve it in a suitable solvent and stir it with a palladium scavenger, such as activated carbon or a commercially available scavenger resin. Filter off the scavenger and then proceed with chromatography.

    • Rationale: Scavengers have a high affinity for palladium and will bind to it, allowing for its removal by simple filtration. This significantly reduces the palladium load on your chromatography column.

Experimental Protocols

Protocol 1: Standard Column Chromatography of this compound Derivatives

This protocol provides a general procedure for the purification of a moderately polar product.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an optimal eluent. A good target Rf for your product is between 0.2 and 0.4.[1] A starting point could be a mixture of DCM and MeOH (e.g., 98:2 v/v).

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen starting eluent.

    • Pour the slurry into your chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the starting eluent.

    • Carefully load the solution onto the top of the packed column.

  • Elution:

    • Begin eluting with your starting solvent system.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, versatile, and cost-effective.
Mobile Phase Dichloromethane/Methanol GradientGood for separating polar aromatic compounds.
Product Rf 0.2 - 0.4Optimal for good separation and reasonable elution time.[1]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common column chromatography issues.

Troubleshooting_Workflow start Start Purification check_separation Good Separation on TLC? start->check_separation poor_separation Poor Separation check_separation->poor_separation No check_recovery Good Product Recovery? check_separation->check_recovery Yes optimize_solvent Optimize Solvent System (e.g., shallow gradient) poor_separation->optimize_solvent optimize_solvent->check_separation change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) optimize_solvent->change_stationary_phase Still Poor change_stationary_phase->check_separation poor_recovery Poor Recovery / Streaking check_recovery->poor_recovery No check_purity Product is Pure? check_recovery->check_purity Yes deactivate_silica Deactivate Silica (e.g., with triethylamine) poor_recovery->deactivate_silica deactivate_silica->check_recovery use_milder_phase Use Milder Stationary Phase (e.g., Neutral Alumina) deactivate_silica->use_milder_phase Still Poor use_milder_phase->check_recovery impure_product Product is Impure check_purity->impure_product No end Pure Product Obtained check_purity->end Yes pd_scavenger Use Palladium Scavenger impure_product->pd_scavenger Pd Contamination? recrystallize Consider Recrystallization impure_product->recrystallize Other Impurities? pd_scavenger->check_purity recrystallize->check_purity

Caption: A decision tree for troubleshooting column chromatography.

References

Technical Support Center: Recrystallization of 4-Bromo-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromo-3-nitrophenylboronic acid via recrystallization. This document provides researchers, scientists, and drug development professionals with a comprehensive resource, including a detailed experimental protocol, answers to frequently asked questions, and a robust troubleshooting guide to address common challenges encountered during this critical purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound typically contains several classes of impurities. The most common is the corresponding boroxine, a cyclic trimer anhydride formed by the intermolecular dehydration of three boronic acid molecules. Another significant impurity is the protodeboronated product, 1-bromo-2-nitrobenzene, which arises from the cleavage of the C-B bond.[1][2][3] Depending on the synthetic route, unreacted starting materials or residual catalysts may also be present.

Q2: Why is recrystallization the preferred method for purifying this compound?

A2: Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[4] It leverages the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. For a crystalline solid like this compound, this method allows for the selective formation of a pure crystal lattice, effectively excluding impurities which remain dissolved in the solvent (the mother liquor).[5] Furthermore, using a solvent system containing water can be advantageous as it helps to hydrolyze any boroxine impurities back into the desired boronic acid.[5]

Q3: What are the key challenges when recrystallizing arylboronic acids?

A3: Arylboronic acids present unique challenges. They have a propensity to undergo protodeboronation (loss of the boronic acid group), especially under harsh pH or high-temperature conditions.[1][2][6][7] They can also "oil out" if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. Finally, their amphiphilic nature can sometimes make solvent selection difficult, as they possess both a nonpolar aromatic ring and a polar boronic acid group.[3][8]

Q4: How do I assess the purity of my final product?

A4: The purity of the recrystallized this compound should be assessed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and identifying organic impurities. A sharp melting point range is a good indicator of high purity; the literature value is 213-216 °C.[9] High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.[10][11]

Recommended Recrystallization Protocol

This protocol provides a robust starting point for the purification of this compound. Small-scale solvent screening is always recommended to optimize conditions for your specific batch of crude material.

Solvent System Selection

The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. Given the polarity of this compound, a mixed solvent system is often effective.

Solvent System (v/v)Rationale & CharacteristicsBoiling Point (°C)
Ethanol/Water Good starting point. The compound is soluble in hot ethanol, and water acts as an anti-solvent to induce crystallization upon cooling. Helps hydrolyze boroxines.~78-100
Ethyl Acetate/Hexane For less polar impurities. The compound dissolves in ethyl acetate, and hexane is added to decrease solubility.[12]~69-77
Toluene Can be effective for nitro-aromatic compounds.[13] Use with caution due to higher boiling point.~111
Water While challenging, recrystallization from hot water can yield extremely pure product for polar compounds, though solubility may be low.[13][14]100
Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary "good" solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.

  • Induce Crystallization: If using a mixed-solvent system, add the "poor" solvent (anti-solvent, e.g., water) dropwise to the hot solution until persistent cloudiness (turbidity) is observed. Add a few drops of the "good" solvent back until the solution becomes clear again.

  • Cooling (Crystal Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent (or just the anti-solvent) to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum. For final drying, a desiccator can be used. Determine the yield and assess purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

TroubleshootingWorkflow Start Recrystallization Outcome Impure Product is Still Impure Start->Impure LowYield Low Yield Start->LowYield NoCrystals No Crystals Form Start->NoCrystals OilingOut Product 'Oils Out' Start->OilingOut Sol_Impure1 Cause: Cooling too rapid Solution: Allow slow, undisturbed cooling. Impure->Sol_Impure1 Sol_Impure2 Cause: Inappropriate solvent Solution: Screen other solvent systems. Impure->Sol_Impure2 Sol_LowYield1 Cause: Too much solvent used Solution: Use minimum hot solvent. Concentrate mother liquor. LowYield->Sol_LowYield1 Sol_LowYield2 Cause: Premature crystallization Solution: Pre-heat filtration apparatus. LowYield->Sol_LowYield2 Sol_NoCrystals1 Cause: Solution not saturated Solution: Boil off some solvent and re-cool. NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Cause: Supersaturation Solution: Scratch flask interior or add a seed crystal. NoCrystals->Sol_NoCrystals2 Sol_OilingOut1 Cause: Solution cooled too fast Solution: Reheat to dissolve oil, cool slower. OilingOut->Sol_OilingOut1 Sol_OilingOut2 Cause: Solvent B.P. > Compound M.P. Solution: Choose a lower-boiling solvent. OilingOut->Sol_OilingOut2

Caption: Troubleshooting workflow for common recrystallization issues.

Problem: No crystals form upon cooling.

  • Probable Cause: The solution is not sufficiently saturated, likely because too much solvent was used initially. Alternatively, the solution may be supersaturated, lacking a nucleation point for crystal growth.[15]

  • Recommended Solution(s):

    • Concentrate the Solution: Reheat the solution and gently boil off a portion of the solvent to increase the solute concentration. Allow it to cool slowly again.

    • Induce Nucleation: If you suspect supersaturation, try scratching the inner surface of the flask at the meniscus with a glass rod. This action creates microscopic scratches that can serve as nucleation sites for crystal growth.

    • Seed Crystals: Add a tiny, pure crystal of this compound (a "seed crystal") to the cooled solution to initiate crystallization.[15]

Problem: The product "oils out" instead of forming crystals.

  • Probable Cause: This occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often caused by using a very high-boiling solvent or by cooling the saturated solution too rapidly.[5]

  • Recommended Solution(s):

    • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point slightly.

    • Slow Cooling: Ensure the solution cools much more slowly. Insulating the flask can help. This allows the solution to reach the temperature at which crystals form before it becomes supersaturated enough to oil out.

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent or solvent mixture with a lower boiling point.

Problem: The yield of recovered product is very low.

  • Probable Cause: The most common reason for low recovery is using an excessive amount of solvent, which leaves a significant portion of the product dissolved in the mother liquor even after cooling.[5] Other causes include washing the crystals with warm solvent or incomplete crystallization.

  • Recommended Solution(s):

    • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Thorough Cooling: Ensure the flask is cooled in an ice bath for a sufficient duration to maximize the precipitation of the solid.

    • Cold Wash: Wash the collected crystals with a minimal volume of ice-cold solvent to avoid redissolving the product.

    • Second Crop: The mother liquor can be concentrated by boiling off some solvent and cooled again to recover a second, though likely less pure, crop of crystals.

Problem: The final product is still impure (e.g., off-color or broad melting point).

  • Probable Cause: Impurities may have been trapped within the crystal lattice (occlusion), which often happens if crystallization occurs too quickly. Alternatively, the chosen solvent may not be effective at separating the specific impurities present.

  • Recommended Solution(s):

    • Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity. Ensure the cooling process is very slow and undisturbed.

    • Solvent Selection: The impurity may have similar solubility properties to your product in the chosen solvent. Try a different solvent system. For example, if you used a polar system like ethanol/water, try a less polar system like ethyl acetate/hexane.

    • Activated Charcoal: If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs colored impurities. Use sparingly, as it can also adsorb the desired product.

References

Technical Support Center: Optimizing Reaction Temperature for 4-Bromo-3-nitrophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-bromo-3-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance your experimental success. The unique electronic properties of this substrate—bearing both a bromo leaving group and a strongly electron-withdrawing nitro group—present specific challenges and opportunities in reaction optimization, particularly concerning temperature.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of this compound in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.

Q1: What are the key characteristics of this compound that influence reaction temperature?

A1: this compound has two primary features that dictate its reactivity and the optimal temperature for coupling reactions:

  • Electron-Deficient Aryl Bromide: The presence of the nitro group, a potent electron-withdrawing group, significantly influences the C-Br bond. This electron deficiency generally facilitates the oxidative addition step in the Suzuki-Miyaura catalytic cycle, which is often the rate-limiting step.[1][2] This can sometimes allow for the use of lower reaction temperatures compared to electron-rich aryl bromides.[3][4]

  • Thermal Stability: While specific thermal decomposition data for this compound is not extensively published, related nitroaromatic and boronic acid compounds can be susceptible to degradation at elevated temperatures.[5] Excessive heat can lead to side reactions such as protodeboronation or decomposition, reducing the yield of the desired product.[6]

Q2: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with this substrate?

A2: A general and effective starting point for many Suzuki-Miyaura reactions is between 60 °C and 80 °C.[7][8] Given the electron-deficient nature of the aryl bromide, starting at the lower end of this range (e.g., 60 °C) is a prudent approach. Monitoring the reaction by TLC or LC-MS will indicate if a higher temperature is necessary to drive the reaction to completion.

Q3: How does the choice of catalyst and ligand affect the optimal reaction temperature?

A3: The catalyst and ligand system is crucial. Modern palladium precatalysts, especially those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), are highly active and can often facilitate couplings at lower temperatures.[9][10] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[10] If using a less active catalyst, such as Pd(PPh₃)₄, higher temperatures (e.g., 80-110 °C) may be required to achieve a reasonable reaction rate.[11]

Q4: Can the nitro group itself participate in side reactions at elevated temperatures?

A4: Yes, under certain conditions, nitroarenes can undergo side reactions. While the primary concern is often the stability of the boronic acid, the nitro group can be reduced in the presence of certain reagents or catalyst systems, although this is less common in standard Suzuki conditions. More significantly, recent research has shown that the nitro group itself can act as a leaving group in some cross-coupling reactions, though this typically requires specific catalytic systems not commonly used for aryl halides.[12][13][14] For practical purposes, the focus should remain on preventing protodeboronation and thermal decomposition of the boronic acid.

II. Troubleshooting Guide: Optimizing Reaction Temperature

This guide provides a structured approach to troubleshooting common issues encountered during the coupling of this compound, with a focus on the role of temperature.

Problem 1: Low or No Product Formation with Starting Material Remaining

Initial Observation: TLC or LC-MS analysis shows significant amounts of unreacted this compound and the coupling partner, with little to no desired product.

Diagnostic Questions & Solutions:

  • Is the reaction temperature too low?

    • Causality: The oxidative addition of the aryl bromide to the Pd(0) center is a critical step in the catalytic cycle and is temperature-dependent.[2][15] While the electron-withdrawing nitro group helps, insufficient thermal energy can lead to a sluggish or stalled reaction.

    • Solution: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress. A typical range to explore is 60 °C to 100 °C.[16] Be cautious not to exceed temperatures that could cause solvent boiling or substrate decomposition.

  • Is the catalyst active?

    • Causality: The active Pd(0) species can be deactivated by oxygen.[6][11] Improperly degassed solvents or a poor inert atmosphere can lead to catalyst death, halting the reaction.

    • Solution: Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for at least 30 minutes).[17] Use a fresh, reliable palladium source and ensure the reaction is maintained under a positive pressure of inert gas.

  • Is the base appropriate and sufficiently soluble?

    • Causality: The base is required to activate the boronic acid for transmetalation.[18] If the base is not effective or is poorly soluble in the reaction medium, the catalytic cycle will be inhibited.

    • Solution: Consider switching to a different base. K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[6][19] For bases with low solubility, vigorous stirring is essential. Sometimes, using an aqueous solution of the base can improve performance, but this must be balanced with the risk of protodeboronation.[17]

Problem 2: High Conversion of Starting Material but Low Yield of Desired Product

Initial Observation: The starting materials are largely consumed, but the yield of the target molecule is low. TLC or LC-MS may show the presence of significant byproducts.

Diagnostic Questions & Solutions:

  • Is the reaction temperature too high, causing protodeboronation?

    • Causality: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a major decomposition pathway for boronic acids, especially electron-deficient ones, and can be accelerated by high temperatures and the presence of water.[6][20] The byproduct would be 1-bromo-2-nitrobenzene.

    • Solution:

      • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 50-60 °C) for a longer duration.

      • Use Anhydrous Conditions: If using aqueous bases, switch to anhydrous conditions with a suitable base like KF or Cs₂CO₃.[6]

      • Use a More Stable Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester, which is less prone to protodeboronation.[10]

  • Is homocoupling of the boronic acid occurring?

    • Causality: The presence of oxygen can promote the oxidative homocoupling of the boronic acid to form a symmetrical biaryl.[11] This is often exacerbated at higher temperatures.

    • Solution: As with catalyst deactivation, rigorous degassing of solvents and maintaining a strict inert atmosphere is critical to minimize this side reaction.[21]

  • Is reductive dehalogenation occurring?

    • Causality: In some cases, particularly with certain catalysts or hydrogen sources in the reaction mixture, the aryl bromide can be reduced to the corresponding arene (in this case, nitrobenzene). This is a known side reaction for aryl bromides.[22]

    • Solution: This is less common under standard Suzuki conditions but can be influenced by the choice of ligand and base. If this byproduct is identified, screening different catalyst/ligand combinations may be necessary.

Data Summary: Temperature Optimization Parameters
ParameterLow Temperature (50-70 °C)Moderate Temperature (70-90 °C)High Temperature (90-110 °C)
When to Use Initial screening, especially with highly active catalysts. When protodeboronation is suspected.A good general range for many systems. When lower temperatures show slow conversion.For challenging couplings, less reactive partners, or less active catalysts.
Potential Issues Slow reaction rates, incomplete conversion.Potential for some protodeboronation or side reactions.Increased risk of protodeboronation, catalyst decomposition, and other side reactions.[6]
Recommended Catalysts Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3)Pd(dppf)Cl₂, Pd(OAc)₂ with suitable phosphine ligands.More robust catalysts may be needed. Monitor reaction closely.

III. Experimental Protocols & Workflows

Protocol: Temperature Screening for Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to identify the optimal reaction temperature.

  • Reagent Preparation:

    • In separate, dry vials, weigh this compound (1.0 equiv), the aryl/heteroaryl halide coupling partner (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

    • Prepare a stock solution of the palladium precatalyst and ligand (e.g., XPhos Pd G3, 2 mol%) in degassed solvent (e.g., 1,4-dioxane/H₂O 10:1).[11]

  • Reaction Setup:

    • To each of several reaction vials containing a stir bar, add the solid reagents.

    • Seal the vials with septa caps and purge with argon or nitrogen for 10-15 minutes.

    • Add the degassed solvent to each vial via syringe to a concentration of ~0.1 M with respect to the limiting reagent.

    • Add the catalyst stock solution to each vial.

  • Temperature Screening:

    • Place the vials in separate wells of a pre-heated reaction block or in separate oil baths set to different temperatures (e.g., 60 °C, 80 °C, 100 °C).

    • Ensure vigorous stirring.

  • Monitoring and Analysis:

    • After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction.

    • Quench the aliquot with a small amount of water and extract with ethyl acetate.

    • Analyze the organic layer by TLC or LC-MS to assess the conversion of starting materials and the formation of product and byproducts.

    • Continue the reaction, taking time points until the reaction at the optimal temperature appears complete.[6]

  • Workup and Purification:

    • Once the reaction is complete, cool to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.[11]

Visualization of Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative\nAddition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative\nAddition->Ar-Pd(II)-X Rate often T-dependent Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X->Transmetalation Base Mediated Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Ar-Ar' Ar-X 4-Bromo-3-nitrophenyl (Ar-X) Ar-X->Oxidative\nAddition Ar'-B(OR)2 Boronic Acid Partner (Ar'-B(OR)2) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion of Starting Materials (SM) start->check_conversion high_conversion High SM Conversion? check_conversion->high_conversion low_conversion Low SM Conversion? check_conversion->low_conversion protodeboronation Suspect Protodeboronation or Side Reactions high_conversion->protodeboronation Yes temp_too_low Temperature Too Low? low_conversion->temp_too_low Yes lower_temp Decrease Temperature protodeboronation->lower_temp anhydrous Use Anhydrous Conditions lower_temp->anhydrous stable_boronate Use Stable Boronate Ester anhydrous->stable_boronate increase_temp Increase Temperature temp_too_low->increase_temp catalyst_issue Catalyst Inactive? increase_temp->catalyst_issue degas_reagents Degas Solvents Thoroughly Use Fresh Catalyst catalyst_issue->degas_reagents base_issue Base Ineffective? degas_reagents->base_issue change_base Screen Different Bases base_issue->change_base

Caption: Decision tree for troubleshooting low yields in coupling reactions.

IV. References

  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. --INVALID-LINK--

  • Reddit. How to approach choosing reaction conditions for Suzuki?. (2024-02-23). --INVALID-LINK--

  • ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023-01-29). --INVALID-LINK--

  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. --INVALID-LINK--

  • CovaSyn. Optimizing Suzuki Coupling Reactions. --INVALID-LINK--

  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023-01-29). --INVALID-LINK--

  • Leadbeater, N. E.; Marco, M. J. Org. Chem. 2003, 68, 5660.

  • RSC Publishing. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. --INVALID-LINK--

  • Wiley Online Library. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025-08-01). --INVALID-LINK--

  • ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. --INVALID-LINK--

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017-12-04). --INVALID-LINK--

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (2018-10-02). --INVALID-LINK--

  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. --INVALID-LINK--

  • ChemRxiv. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. --INVALID-LINK--

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. --INVALID-LINK--

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. --INVALID-LINK--

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021-07-09). --INVALID-LINK--

  • Sigma-Aldrich. 4-Bromophenylboronic acid. --INVALID-LINK--

  • Reddit. What is the proper way to set up a suzuki coupling?. (2020-12-27). --INVALID-LINK--

  • ResearchGate. Optimization of the Suzuki-Miyaura cross coupling reaction of.... --INVALID-LINK--

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. (2014-07-07). --INVALID-LINK--

  • ChemicalBook. This compound CAS#: 74386-13-3. --INVALID-LINK--

  • ACS Publications. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. --INVALID-LINK--

  • University of Victoria. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. --INVALID-LINK--

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-26). --INVALID-LINK--

  • Synfacts. The Suzuki–Miyaura Coupling of Nitroarenes. --INVALID-LINK--

  • PubMed. Cross-Coupling Reactions of Nitroarenes. (2021-07-20). --INVALID-LINK--

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • PubChem. 4-Bromo-3-nitrotoluene. --INVALID-LINK--

  • Sigma-Aldrich. 4-Bromo-3-nitrotoluene technical grade, 90%. --INVALID-LINK--

  • Cheméo. Chemical Properties of 4-Bromo-3-nitrotoluene (CAS 5326-34-1). --INVALID-LINK--

  • BenchChem. Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers. --INVALID-LINK--

  • Fisher Scientific. 4-Bromo-3-nitrotoluene, 98+%. --INVALID-LINK--

  • ACS Publications. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (2025-12-23). --INVALID-LINK--

  • Sinfoo Biotech. Boronic acid, (4-bromo-3-nitrophenyl)-. --INVALID-LINK--

  • ChemicalBook. This compound | 74386-13-3. (2025-07-24). --INVALID-LINK--

References

solvent effects on the stability of 4-Bromo-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-3-nitrophenylboronic Acid

A Guide to Understanding and Mitigating Solvent-Induced Instability

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling and using this reagent, with a specific focus on how solvent choice impacts its stability and experimental success. As a highly functionalized arylboronic acid, its reactivity is valuable, but its stability can be nuanced. This guide provides in-depth, field-proven insights to help you anticipate and troubleshoot potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the use of this compound.

Category 1: General Stability, Handling, and Storage

Question 1: What are the primary stability concerns for this compound?

Answer: Like many arylboronic acids, this compound is susceptible to three main degradation pathways:

  • Protodeboronation: This is the loss of the boronic acid group (–B(OH)₂) and its replacement with a hydrogen atom, yielding 1-bromo-2-nitrobenzene.[1] This undesired side reaction is often mediated by aqueous or protic solvents and can be influenced by pH and temperature.[1][2] For electron-deficient arylboronic acids, such as this one due to the nitro group, this can be a significant concern, potentially proceeding through a transient aryl anionoid pathway under basic conditions.[2][3]

  • Oxidative Deboronation: Exposure to oxidizing agents or even atmospheric oxygen can lead to the replacement of the boronic acid group with a hydroxyl group (–OH), forming 4-Bromo-3-nitrophenol.[4] This process converts the boronic acid into an alcohol and boric acid.[4]

  • Boroxine Formation (Dehydration): Boronic acids can undergo intermolecular dehydration to form a stable, trimeric anhydride called a boroxine.[5] This process is reversible in the presence of water. While not technically degradation, the formation of boroxine means the active monomeric boronic acid is not immediately available for reaction, which can complicate stoichiometry and reaction kinetics. The equilibrium between the boronic acid and the boroxine is dependent on the solvent and the presence of water.[6]

Question 2: What are the ideal storage conditions for this reagent?

Answer: To minimize degradation, this compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[7] The container must be kept tightly closed to prevent exposure to moisture and atmospheric oxygen, which can promote boroxine formation and oxidation, respectively.[8][9]

Category 2: Solvent Selection and Effects on Stability

Question 3: How does the choice of solvent impact the stability of this compound?

Answer: The solvent plays a critical role in the stability and reactivity of boronic acids. Its effects can be categorized by solvent type:

  • Protic Solvents (e.g., Water, Methanol, Ethanol): While often used in reaction mixtures (e.g., for Suzuki-Miyaura couplings) to dissolve bases, protic solvents are the primary mediators of protodeboronation.[2][10] Water is necessary to hydrolyze boroxines back to the active boronic acid, but an excess can accelerate decomposition.[5][6]

  • Aprotic Polar Solvents (e.g., Dioxane, THF, Acetonitrile): These are generally preferred for dissolving boronic acids for reactions. They offer good solubility for organic reagents and are less likely to directly cause protodeboronation compared to protic solvents.[10] However, residual water in these solvents can still contribute to degradation. Using anhydrous solvents is a best practice.

  • Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in these solvents is often limited.[5] Toluene, often mixed with water, is a common choice for reactions at higher temperatures.[10]

The following diagram illustrates the decision-making process for solvent selection based on experimental needs.

G cluster_input cluster_process Solvent Selection Logic Start Define Goal: - Reaction (e.g., Suzuki) - Storage (Stock Solution) - Analysis (e.g., HPLC) Decision1 Is water required? (e.g., for base solubility) Start->Decision1 Solvent_Anhydrous Select Anhydrous Aprotic Solvent (THF, Dioxane, ACN, CPME) Decision1->Solvent_Anhydrous No Solvent_Aqueous Select Biphasic System (Toluene/H2O, Dioxane/H2O) Minimize water content Decision1->Solvent_Aqueous Yes Decision2 Is long-term stability critical? (> 8 hours) Solvent_Anhydrous->Decision2 Solvent_Aqueous->Decision2 StabilityTest Perform Stability Test: Monitor by HPLC/LCMS (See Protocol Below) Decision2->StabilityTest Yes

Caption: Workflow for solvent selection and stability assessment.

Question 4: I prepared a stock solution in DMSO and saw degradation after a day. Why?

Answer: While DMSO is a polar aprotic solvent, it is also hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can facilitate slow protodeboronation or hydrolysis over time. Furthermore, some grades of DMSO can contain oxidizing impurities, which could contribute to oxidative deboronation. For stock solutions intended for storage, it is preferable to use anhydrous solvents like dioxane or THF and store them under an inert atmosphere at low temperatures.

Category 3: Degradation Pathways and Troubleshooting

Question 5: My Suzuki-Miyaura coupling reaction with this compound has a low yield, and I see a significant amount of 1-bromo-2-nitrobenzene as a byproduct. What is happening?

Answer: The formation of 1-bromo-2-nitrobenzene is a classic sign of protodeboronation.[1] This is a common issue in Suzuki-Miyaura couplings, which often use aqueous bases and elevated temperatures—conditions that favor this degradation pathway.[2]

Troubleshooting Steps:

  • Minimize Water: Use the minimum amount of water necessary to dissolve the base.

  • Change the Base: Consider using a non-aqueous base or a base that is more soluble in the organic phase, such as K₃PO₄ or Cs₂CO₃.

  • Lower the Temperature: If possible, screen for catalysts that are active at lower temperatures to reduce the rate of protodeboronation.

  • Use a Boronate Ester: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[3][11] MIDA boronates are particularly useful as they are air-stable and slowly release the active boronic acid under reaction conditions, keeping its ambient concentration low and minimizing degradation.[12]

The diagram below outlines the key factors influencing the stability of this compound and their resulting degradation pathways.

G cluster_factors Influencing Factors cluster_pathways Degradation Pathways Main This compound Proto Protodeboronation Main->Proto Oxid Oxidation Main->Oxid Boroxine Boroxine Formation (Reversible Dehydration) Main->Boroxine Water Protic Solvents / Water Water->Proto Oxygen Atmospheric O₂ / Oxidants Oxygen->Oxid Heat Heat / Anhydrous Conditions Heat->Boroxine Base Base (High pH) Base->Proto accelerates

References

Technical Support Center: Suzuki Reactions with 4-Bromo-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-bromo-3-nitrophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging substrate. The unique electronic and steric properties of this compound, arising from the presence of a strongly electron-withdrawing nitro group in proximity to the boronic acid functionality, can lead to significant catalyst deactivation and other side reactions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these hurdles and achieve successful coupling outcomes.

Introduction to the Challenges

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds.[1][2] However, the efficiency of this reaction is highly dependent on the nature of the coupling partners. The substrate in focus, this compound, presents a classic case of a "difficult" coupling partner due to several factors:

  • Electron-Deficient Boronic Acid: The potent electron-withdrawing effect of the nitro group increases the Lewis acidity of the boronic acid. While this can sometimes facilitate the formation of the boronate complex required for transmetalation, it also significantly enhances the rate of undesired side reactions, most notably protodeboronation.[3]

  • Potential for Catalyst Inhibition: The nitro group, with its lone pairs of electrons, can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

  • Steric Hindrance: The ortho-nitro group can sterically hinder the approach of the boronic acid to the palladium center, slowing down the crucial transmetalation step.[3]

This guide will dissect these challenges and provide actionable solutions to mitigate their impact on your Suzuki reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is sluggish or fails to go to completion. What are the likely causes?

A1: A sluggish or incomplete reaction is the most common issue encountered with this substrate. The primary culprits are catalyst deactivation and the inherent instability of the boronic acid.

  • Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved by a proton source, resulting in the formation of 3-bromonitrobenzene and a loss of your boronic acid starting material.[4][5][6] This process is often accelerated under the basic conditions required for the Suzuki coupling. The electron-withdrawing nitro group makes the boronic acid particularly susceptible to this decomposition pathway.[3]

  • Catalyst Deactivation: The palladium catalyst can be deactivated through several mechanisms:

    • Palladium Agglomeration: At elevated temperatures, the active Pd(0) species can aggregate into inactive palladium black.[7][8]

    • Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can be susceptible to oxidation or other degradation pathways, especially if the reaction is run for extended periods at high temperatures.

    • Inhibition by the Nitro Group: While less definitively documented as a primary deactivation pathway, the potential for coordination of the nitro group to the palladium center, thereby inhibiting catalytic activity, should be considered.

Troubleshooting Workflow:

start Sluggish/Incomplete Reaction check_protodeboronation Analyze crude reaction mixture by LC-MS or NMR for presence of 3-bromonitrobenzene start->check_protodeboronation protodeboronation_positive Significant protodeboronation detected check_protodeboronation->protodeboronation_positive no_protodeboronation Minimal protodeboronation check_protodeboronation->no_protodeboronation mitigate_protodeboronation Implement strategies to minimize boronic acid decomposition (see Q2) protodeboronation_positive->mitigate_protodeboronation Yes reassess_catalyst Investigate catalyst deactivation pathways no_protodeboronation->reassess_catalyst No mitigate_protodeboronation->reassess_catalyst catalyst_screening Screen alternative palladium sources and ligands (see Q3) reassess_catalyst->catalyst_screening optimize_conditions Optimize reaction conditions (base, solvent, temperature) (see Q4) catalyst_screening->optimize_conditions

Caption: Troubleshooting workflow for sluggish reactions.

Q2: I'm observing significant protodeboronation of this compound. How can I minimize this side reaction?

A2: Minimizing protodeboronation is critical for achieving a good yield. Here are several strategies, ranging from simple modifications to more advanced techniques:

  • Choice of Base: The nature and strength of the base play a crucial role. While a base is necessary to activate the boronic acid for transmetalation, strongly basic and aqueous conditions can promote protodeboronation.[5][9]

    • Recommendation: Start with milder, non-aqueous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). In some cases, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective.

  • Anhydrous Conditions: Water can be a proton source for protodeboronation. Ensuring your solvent and reagents are dry can significantly reduce this side reaction.

  • "Slow-Release" Strategies: To minimize the concentration of the free, unstable boronic acid in the reaction mixture, you can use a protected form that slowly releases the active species.[4][6]

    • Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be highly effective. The ester slowly hydrolyzes under the reaction conditions to generate the boronic acid in situ.

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of protected boronic acids that offer enhanced stability and are released under specific basic conditions.[4]

  • Use of Additives: Certain additives can accelerate the desired cross-coupling reaction, thereby outcompeting the protodeboronation pathway.

    • Copper(I) Salts: The addition of copper(I) salts, such as CuI or CuBr, has been shown to facilitate the Suzuki coupling of challenging heterocyclic boronates and may be beneficial in this case.[10]

Experimental Protocol: Conversion to a Pinacol Ester

  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or dioxane), add pinacol (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.

Q3: Which palladium catalyst and ligand system is best suited for coupling with this compound?

A3: The choice of catalyst and ligand is critical. For electron-deficient substrates, catalyst systems that promote a rapid rate of transmetalation and reductive elimination are preferred.

  • Palladium Precatalysts: While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be effective, modern, well-defined precatalysts often offer superior activity and stability. Consider using palladium precatalysts from the Buchwald or Fu groups, such as those incorporating bulky, electron-rich phosphine ligands.

  • Ligands: Electron-rich and sterically hindered phosphine ligands are generally recommended for challenging Suzuki couplings.[11] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.

Ligand TypeExamplesRationale
Bulky, Electron-Rich Phosphines SPhos, XPhos, RuPhosEnhance the rate of oxidative addition and reductive elimination.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer high stability and activity, particularly at lower catalyst loadings.

Recommendation: A screening of different palladium precatalyst/ligand combinations is often the most effective approach to identify the optimal system for your specific coupling partners.

Q4: What are the optimal reaction conditions (solvent, temperature, base) for this coupling?

A4: The optimal conditions will be a balance between promoting the desired reaction and minimizing decomposition pathways.

  • Solvent: Aprotic polar solvents are generally preferred.

    • Common Choices: Dioxane, THF, DME, and toluene are all good starting points. A mixture of an organic solvent with a small amount of water (e.g., dioxane/water) can sometimes be beneficial, but be mindful of increasing the risk of protodeboronation.

  • Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and side reactions.

    • Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. If the reaction is sluggish, a higher temperature may be necessary, but consider this in conjunction with a more stable catalyst system.

  • Base: As discussed in Q2, the choice of base is critical.

BaseSolventTemperature RangeComments
K₂CO₃Dioxane/Water80-100 °CA common and effective starting point.
Cs₂CO₃Dioxane or THF70-90 °CA stronger base, often effective for difficult couplings.
K₃PO₄Toluene or Dioxane90-110 °CA non-nucleophilic base that can be advantageous in some systems.

Visualizing the Suzuki Catalytic Cycle and Deactivation Pathways

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Pd0->Pd_Black Aggregation Nitro_Coordination Nitro Group Coordination Pd0->Nitro_Coordination Pd0->Nitro_Coordination Inhibition PdII R¹-Pd(II)(X)L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R¹-Pd(II)(R²)L_n Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product Ar-R² RedElim->Product ArX Ar-X ArX->OxAdd ArBOH 4-Bromo-3-nitrophenyl-B(OH)₂ ArBOH->Transmetalation Protodeboronation Protodeboronation ArBOH->Protodeboronation ArBOH->Protodeboronation Decomposition Base Base Base->Transmetalation

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-3-nitrophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1] The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an in-depth comparison of the reactivity of 4-Bromo-3-nitrophenylboronic acid, a highly electron-deficient substrate, with other common phenylboronic acids. We will explore the fundamental principles governing reactivity, present a standardized protocol for experimental comparison, and offer mechanistic insights and practical troubleshooting advice for researchers in organic synthesis and drug development.

Section 1: The Fundamentals of Phenylboronic Acid Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the synthesis of biaryls, styrenes, and polyolefins by coupling an organoboron species with an organic halide or triflate using a palladium catalyst and a base.[2] Understanding the core mechanism is essential to appreciating the subtle—and sometimes dramatic—differences in reactivity among substituted phenylboronic acids.

1.1 The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the overall cycle.[2][3] The reactivity of the halide is typically I > OTf > Br >> Cl.[2]

  • Transmetalation: The organic group (Ar²) from the boronic acid replaces the halide on the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[2] The efficiency of this step is highly dependent on the electronic nature of the boronic acid's aryl ring.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ Ar1PdXL2 Ar¹-Pd(II)(X)L₂ Pd0->Ar1PdXL2 Oxidative Addition Ar1PdAr2L2 Ar¹-Pd(II)(Ar²)L₂ Ar1PdXL2->Ar1PdAr2L2 Transmetalation Ar1PdAr2L2->Pd0 Reductive Elimination Ar1Ar2 Ar¹-Ar² Ar1PdAr2L2->Ar1Ar2 Ar1X Ar¹-X Ar1X->Ar1PdXL2 Ar2BOH2 Ar²B(OH)₂ + Base Ar2BOH2->Ar1PdAr2L2 Electronic_Effects cluster_deactivated Deactivated System (this compound) cluster_activated Activated System (e.g., 4-Methoxyphenylboronic acid) Deactivated      RingB(OH)₂     NO2 NO₂ NO2->Deactivated Strong -I, -M Effect Br Br Br->Deactivated -I Effect Activated      RingB(OH)₂     OCH3 OCH₃ OCH3->Activated Strong +M Effect Experimental_Workflow start Start: Prepare Reagents setup 1. Add Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), and K₃PO₄ (2.0 eq) to vial. start->setup inert 2. Seal vial and purge with Argon for 10 min. setup->inert add_cat 3. Add Pd Catalyst (2 mol%) and degassed solvent. inert->add_cat react 4. Heat reaction at 100 °C with vigorous stirring. add_cat->react monitor 5. After 4h, take aliquot for analysis (GC-MS/NMR). react->monitor workup 6. Quench, extract, and purify crude product. monitor->workup end End: Characterize Product workup->end

References

The Decisive Influence of Electronics: A Comparative Guide to Phenylboronic Acid Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, the core structures of numerous pharmaceutical agents and advanced materials. The efficiency of this palladium-catalyzed transformation is critically dependent on the electronic nature of the coupling partners. This guide provides an in-depth analysis of how electronic effects of substituents on phenylboronic acids govern their reactivity, supported by comparative experimental data and detailed protocols to empower your research.

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[1] At its heart lies a catalytic cycle involving a palladium catalyst that orchestrates the union of an organohalide and an organoboron compound.[2] While factors such as solvent, base, and ligand choice are crucial, a nuanced understanding of the electronic properties of the boronic acid partner is paramount for reaction optimization and rational substrate selection.

The Mechanism: Where Electronics Take Center Stage

The catalytic cycle of the Suzuki-Miyaura reaction comprises three principal steps: oxidative addition, transmetalation, and reductive elimination.[3] The electronic character of the substituent on the phenylboronic acid exerts its most profound influence on the transmetalation step.[4] This is the stage where the organic moiety from the boron atom is transferred to the palladium(II) center.

A more electron-rich phenyl group on the boronic acid is more nucleophilic, which generally accelerates the rate of transmetalation.[4] Conversely, electron-withdrawing groups can decrease the nucleophilicity of the organic fragment, potentially slowing down this crucial step.[4]

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { graph [layout="circo", splines="curved", bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape="ellipse", style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape="box", style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_ArX [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape="box", style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_ArAr [label="Ar-Pd(II)L₂-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape="box", style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_ArX; PdII_ArX -> Transmetalation [label="Ar'-B(OR)₂\n(Base)"]; Transmetalation -> PdII_ArAr; PdII_ArAr -> RedElim; RedElim -> Pd0 [label="Ar-Ar'"]; } dot Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantifying Electronic Effects: A Comparative Data Analysis

The impact of substituents on the reactivity of phenylboronic acids can be quantitatively assessed by comparing their performance in Suzuki-Miyaura coupling reactions under identical conditions. The following table summarizes the relative reactivity of a series of para-substituted phenylboronic acids, demonstrating the clear trend of enhanced reactivity with electron-donating groups and diminished reactivity with electron-withdrawing groups.

Substituent (p-X)Hammett Constant (σp)Relative Reactivity (Yield %)
-OCH₃-0.27High
-CH₃-0.17Moderate-High
-H0.00Moderate
-Cl0.23Moderate-Low
-CN0.66Low
-NO₂0.78Very Low

Note: The relative reactivity is a qualitative representation based on typical yields observed in competitive and parallel experiments. Actual yields are highly dependent on specific reaction conditions.

As the data illustrates, phenylboronic acids bearing electron-donating substituents, such as methoxy (-OCH₃) and methyl (-CH₃), exhibit higher reactivity. In contrast, those with electron-withdrawing substituents like chloro (-Cl), cyano (-CN), and nitro (-NO₂) show progressively lower reactivity. This trend can be rationalized by the increased electron density on the aromatic ring, which facilitates the transfer of the aryl group to the electron-deficient palladium(II) center during transmetalation.

Experimental Verification: A Protocol for Competition Studies

A powerful method to directly visualize and quantify the relative reactivities of different phenylboronic acids is through a competition experiment. In this setup, two or more boronic acids compete to react with a limited amount of an aryl halide. The product distribution directly reflects the relative rates of reaction.

dot graph "Competition_Experiment_Workflow" { graph [rankdir="LR", bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Reaction Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="Combine:\n- Aryl Halide (1 equiv)\n- Phenylboronic Acid A (1 equiv)\n- Phenylboronic Acid B (1 equiv)\n- Pd Catalyst & Ligand\n- Base\n- Solvent", shape="note", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Stir at\nSpecified Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitoring [label="Monitor by\nTLC or GC/LC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze Product Ratio\n(e.g., by ¹H NMR or GC)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reactants; Reactants -> Reaction; Reaction -> Monitoring; Monitoring -> Workup; Workup -> Analysis; } dot Figure 2: A general experimental workflow for a Suzuki-Miyaura competition experiment.

Step-by-Step Protocol for a Competition Experiment

This protocol provides a framework for comparing the reactivity of two different para-substituted phenylboronic acids.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 equiv)

  • Phenylboronic acid A (e.g., 4-methoxyphenylboronic acid, 1.0 equiv)

  • Phenylboronic acid B (e.g., 4-chlorophenylboronic acid, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid A (1.0 mmol), phenylboronic acid B (1.0 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of toluene/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the ratio of the two cross-coupling products by ¹H NMR spectroscopy or gas chromatography (GC). The product ratio will directly correlate to the relative reactivity of the two phenylboronic acids.

Conclusion

The electronic properties of substituents on phenylboronic acids are a critical determinant of their reactivity in Suzuki-Miyaura cross-coupling reactions. A clear understanding of these effects, supported by comparative data, allows for the rational design of synthetic strategies and the optimization of reaction conditions. Electron-donating groups generally enhance reactivity by accelerating the rate-limiting transmetalation step. By employing tools such as competition experiments, researchers can directly probe and quantify these electronic effects, leading to more efficient and predictable synthetic outcomes in the pursuit of novel therapeutics and advanced materials.

References

Navigating the Intricacies of Steric Hindrance: A Comparative Guide to the Cross-Coupling Performance of 4-Bromo-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the development of pharmaceuticals and functional materials. The success of this powerful reaction, however, is intricately tied to the steric and electronic properties of its coupling partners. This guide offers an in-depth technical comparison of 4-Bromo-3-nitrophenylboronic acid, a uniquely substituted building block, with a selection of its structural analogs. By examining experimental data and elucidating the underlying mechanistic principles, we aim to provide a predictive framework for researchers to anticipate and overcome challenges associated with sterically demanding and electronically complex substrates.

The Dual Challenge: Unpacking the Steric and Electronic Profile of this compound

This compound presents a fascinating case study in substrate reactivity. The substituents on the phenyl ring, a nitro group ortho to the boronic acid and a bromine atom meta to it, exert profound and somewhat conflicting influences on the cross-coupling reaction.

Steric Hindrance: The bulky nitro group at the ortho position is the most significant contributor to steric hindrance. This spatial obstruction can impede the approach of the boronic acid to the palladium catalyst's coordination sphere, thereby slowing down the crucial transmetalation step of the catalytic cycle.[1][2] This steric clash is a primary determinant of the lower reactivity often observed with ortho-substituted phenylboronic acids.[3]

Electronic Effects: The nitro group is a potent electron-withdrawing group. This property decreases the nucleophilicity of the aryl group on the boronic acid, which can further decelerate the transmetalation step.[2] Conversely, the electron-withdrawing nature of the nitro group can also make the aryl halide partner more susceptible to the initial oxidative addition step, which is often rate-limiting.[4] The bromine atom at the meta position also contributes to the electron-deficient nature of the aromatic ring.

This interplay of steric hindrance and electronic deactivation makes this compound a challenging yet valuable substrate, requiring carefully optimized reaction conditions to achieve high yields.

Comparative Performance Analysis: A Data-Driven Look at Reactivity

To contextualize the performance of this compound, we present a comparative analysis with structurally related boronic acids. The following data, compiled from various sources, illustrates the impact of substituent positioning on reaction outcomes. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature, and thus the data should be interpreted as a general trend.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Key Observations & Inferred Effects
This compound Aryl Halide (General)Pd catalyst with bulky phosphine ligand (e.g., SPhos, XPhos)Strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃)Aprotic polar solvent (e.g., Dioxane, Toluene)80-11012-24Moderate to GoodRequires forcing conditions to overcome combined steric and electronic deactivation.
4-Bromo-2-nitrophenylboronic Acid 4-BromoanisolePd(dppf)Cl₂K₂CO₃DMF10024~60-70%[1]Severe steric hindrance from the ortho-nitro group significantly reduces yield, even with robust catalysts.[2]
3-Bromo-5-nitrophenylboronic Acid Aryl Halide (General)Standard Pd catalysts (e.g., Pd(PPh₃)₄)Common bases (e.g., Na₂CO₃, K₂CO₃)Protic/Aprotic solvent mixtures80-1004-12Good to ExcellentMinimal steric hindrance allows for more facile coupling; reactivity is primarily governed by electronic effects.
4-Bromophenylboronic Acid Electron-deficient Aryl HalidePd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-22Good[5]Lacks the deactivating nitro group, but the bromo substituent still makes it less reactive than electron-rich boronic acids.
3-Nitrophenylboronic Acid 4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100492%[2]No ortho-steric hindrance allows for high yields, demonstrating the purely electronic deactivating effect of the nitro group.

Causality Behind Experimental Choices: Strategies for Overcoming Steric Hindrance

The successful coupling of sterically hindered boronic acids like this compound hinges on the judicious selection of reaction components.

  • Catalyst System: Standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective.[6] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is crucial. These ligands promote the formation of a monoligated, highly reactive palladium(0) species that can more readily undergo oxidative addition and facilitate the subsequent sterically demanding transmetalation.[7]

  • Base: The choice of base is critical. While the base is necessary to activate the boronic acid for transmetalation, stronger bases can also promote protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[5] For sterically hindered substrates, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[8]

  • Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or DMF are commonly employed. In some cases, the addition of water can be beneficial.[8] Due to the lower reactivity of sterically hindered substrates, higher reaction temperatures and longer reaction times are generally required to achieve reasonable conversions.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Suzuki-Miyaura coupling of sterically hindered and electronically deactivated boronic acids. Optimization of specific parameters will likely be necessary for different substrate combinations.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the this compound, aryl halide, palladium catalyst, ligand, and base under an inert atmosphere.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)(L₂)Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Coupling with Sterically Hindered Boronic Acids

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Boronic Acid, Aryl Halide, Base, Catalyst, Ligand start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor byTLC/LC-MS reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion: A Predictive Tool for Synthetic Strategy

The cross-coupling performance of this compound is a testament to the nuanced interplay of steric and electronic effects in organic synthesis. While the ortho-nitro group presents a significant steric barrier and contributes to electronic deactivation, these challenges can be effectively overcome through the rational selection of advanced catalyst systems, appropriate bases, and optimized reaction conditions. This guide provides a framework for understanding these interactions and serves as a practical resource for researchers aiming to incorporate this and other sterically demanding building blocks into their synthetic strategies. By anticipating these effects, chemists can more efficiently design and execute complex molecular syntheses, accelerating the pace of discovery in drug development and materials science.

References

The Decisive Role of the Boronic Acid in the Suzuki-Miyaura Catalytic Cycle

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: A Comparative Yield Analysis of Diverse Boronic Acids

For the modern researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1] Its broad functional group tolerance and relatively mild reaction conditions have cemented its place in the synthetic chemist's toolbox.[1] A critical factor influencing the efficiency and yield of this palladium-catalyzed transformation is the nature of the organoboron reagent, most commonly a boronic acid. This guide provides an in-depth comparative analysis of Suzuki-Miyaura reaction yields with different classes of boronic acids, supported by experimental data and detailed protocols. We will explore the causal relationships between the structure of the boronic acid and the reaction outcome, offering insights for reaction optimization.

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition of an organic halide to the Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The structure and properties of the boronic acid directly impact the crucial transmetalation step.[1]

For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[2] The electronic and steric properties of the substituents on the boronic acid influence the rate of this activation and the subsequent transfer of the organic moiety to the palladium complex.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-OR'(L2) R1-Pd(II)-OR'(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-OR'(L2) Ligand Exchange (Base) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-OR'(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-B(OH)2) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Yield Analysis: The Impact of Boronic Acid Structure

The electronic and steric characteristics of the boronic acid play a pivotal role in determining the yield of the Suzuki-Miyaura reaction. The following sections and the summary table provide a comparative overview of how different classes of boronic acids perform under various reaction conditions. It is important to note that the yields presented are drawn from multiple studies and the reaction conditions are not always directly comparable.

Arylboronic Acids: A Tale of Two Effects

Electron-Donating Groups (EDGs): Arylboronic acids featuring electron-donating substituents (e.g., -OCH₃, -CH₃) are generally excellent coupling partners, often leading to high yields.[1][3] The increased electron density on the aromatic ring enhances the nucleophilicity of the organic group, facilitating the transmetalation step.[1]

Electron-Withdrawing Groups (EWGs): Conversely, arylboronic acids with electron-withdrawing groups (e.g., -NO₂, -CF₃) can be more challenging substrates.[1][4] The reduced electron density can slow down the transmetalation process.[5] However, with careful optimization of the catalyst, ligand, and base, high yields can still be achieved.[6]

Heteroarylboronic Acids: Navigating Reactivity and Stability

Heteroarylboronic acids are crucial building blocks in medicinal chemistry.[7] Their reactivity in Suzuki-Miyaura couplings is highly dependent on the nature of the heterocycle.

  • π-Rich Heterocycles: Five-membered rings like thiophene and furan are generally more reactive due to their electron-rich nature. However, they can be prone to protodeboronation, a side reaction where the C-B bond is cleaved.[8]

  • π-Deficient Heterocycles: Six-membered rings containing nitrogen, such as pyridine, can be challenging. The Lewis basic nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[9] The position of the boronic acid group on the ring also significantly impacts reactivity, with 2-pyridylboronic acids often giving lower yields than their 3- and 4-substituted counterparts.

Alkylboronic Acids: Overcoming β-Hydride Elimination

The use of alkylboronic acids in Suzuki-Miyaura couplings has historically been more challenging due to the propensity for β-hydride elimination from the alkyl-palladium intermediate.[10] However, the development of specialized ligands and reaction conditions has significantly expanded the scope of this transformation, enabling the efficient coupling of primary and even secondary alkylboronic acids.[10][11]

Boronic Esters and Trifluoroborates: Stable and Effective Alternatives

To circumvent the stability issues associated with some boronic acids, such as protodeboronation, boronic esters (e.g., pinacol esters) and potassium organotrifluoroborates are frequently employed.[12][13]

  • Boronic Esters: These are generally more stable than their corresponding boronic acids and are often easier to handle and purify.[13][14] While they can be less reactive, they often provide more reproducible results and higher isolated yields in complex syntheses.[13]

  • Organotrifluoroborates: These crystalline solids exhibit excellent stability towards air and moisture.[12] They are thought to slowly release the corresponding boronic acid in situ, which can minimize side reactions like homocoupling.[12]

Comparative Yield Data for Various Boronic Acids in Suzuki-Miyaura Coupling

Boronic Acid TypeExampleCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Aryl (EDG) 4-Methoxyphenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10095[1]
Aryl (EWG) 4-Nitrophenylboronic acid4-BromobenzonitrilePd₂(dba)₃/SPhosK₃PO₄Dioxane10088[1]
Heteroaryl (π-Rich) 2-Thiopheneboronic acid2-ChloropyridinePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O10072[15]
Heteroaryl (π-Deficient) 3-Pyridylboronic acid4-BromotoluenePd(OAc)₂/SPhosK₃PO₄Dioxane11092[7]
Alkyl (Primary) n-Butylboronic acid1-Bromo-4-fluorobenzenePd(OAc)₂/PCy₃K₃PO₄TolueneRT91[16]
Alkyl (Secondary) Cyclohexylboronic acid2-BromonaphthalenePd(OAc)₂/AntPhosTMSOK1,4-Dioxane10085[11]
Boronic Ester 4-Tolylboronic acid pinacol ester4-ChloroanisolePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O10094[13]
Trifluoroborate Potassium phenyltrifluoroborate4-BromoacetophenonePd(acac)₂/CataCXium AN/A (Base-Free)Toluene10095[17]

A Standardized Protocol for Comparative Yield Analysis

To ensure a rigorous and objective comparison of different boronic acids, a standardized experimental protocol is essential. The following protocol is designed as a self-validating system, allowing for the direct comparison of yields under identical conditions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis and Quantification Reagent_Prep Prepare Stock Solutions (Aryl Halide, Base, Catalyst/Ligand) Reaction_Vials Array of Reaction Vials Reagent_Prep->Reaction_Vials Degas Degas Vials (Inert Atmosphere) Boronic_Acids Dispense Different Boronic Acids Boronic_Acids->Reaction_Vials Heating Heat to Reaction Temperature Degas->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Workup Quench and Work-up Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Yield_Calc Calculate Isolated Yield Characterization->Yield_Calc

Caption: Workflow for a comparative study of boronic acids in Suzuki-Miyaura reactions.

Materials and Equipment
  • Aryl halide: (e.g., 4-bromotoluene, 1.0 equiv)

  • Boronic acids: A selection of boronic acids to be compared (1.2 equiv each)

  • Palladium catalyst: (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base: (e.g., K₂CO₃, 2.0 equiv)

  • Solvent: Degassed solvent (e.g., Toluene/H₂O, 4:1)

  • Reaction vials with stir bars

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Heating block or oil bath with temperature control

  • TLC plates, GC-MS, NMR spectrometer for analysis

Step-by-Step Experimental Procedure
  • Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol) to each reaction vial.

  • Addition of Boronic Acid: To each vial, add a different boronic acid (1.2 mmol).

  • Solvent Addition: Add the degassed solvent (5 mL) to each vial.

  • Reaction: Seal the vials and place them in a preheated heating block at the desired temperature (e.g., 100 °C). Stir the reactions for a set period (e.g., 12 hours).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the vials to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Yield Determination: Determine the mass of the pure product and calculate the isolated yield for each reaction. Characterize the product by NMR and HRMS to confirm its identity and purity.

Conclusion

The choice of boronic acid is a critical parameter in the Suzuki-Miyaura cross-coupling reaction, with a profound impact on the reaction yield and efficiency. While electron-donating groups on arylboronic acids generally lead to higher yields, careful optimization of reaction conditions allows for the successful coupling of a wide range of boronic acids, including those with electron-withdrawing groups, sterically hindered motifs, and various heterocyclic systems. For particularly sensitive substrates, the use of more stable boronic esters or trifluoroborates can be advantageous. The provided experimental protocol offers a robust framework for the systematic and comparative evaluation of different boronic acids, enabling researchers to make informed decisions for the efficient synthesis of their target molecules.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, the coupling of electron-deficient boronic acids presents a significant challenge. The diminished nucleophilicity of the organoboron species slows down the critical transmetalation step in the catalytic cycle, often leading to low yields and competing side reactions like protodeboronation.[2] This guide provides an in-depth comparison of palladium catalyst systems, offering experimental data and mechanistic insights to aid in the selection of the optimal catalyst for this demanding transformation.

The Challenge: Overcoming the Hurdles of Electron-Deficient Boronic Acids

The success of the Suzuki-Miyaura coupling hinges on a delicate balance of three key steps: oxidative addition, transmetalation, and reductive elimination. With electron-deficient boronic acids, the electron-withdrawing groups reduce the electron density on the carbon atom attached to boron, making it a poorer nucleophile. This directly impacts the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. A sluggish transmetalation can lead to several undesirable outcomes:

  • Protodeboronation: Under the basic conditions required for the reaction, the boronic acid can be protonated and lose its boron moiety, effectively quenching the coupling partner.[2]

  • Homocoupling: The boronic acid can couple with itself, leading to undesired symmetrical biaryl byproducts.

  • Catalyst Decomposition: A stalled catalytic cycle can provide opportunities for the active palladium species to decompose.

To overcome these challenges, the choice of the palladium catalyst, particularly the ligand, is paramount. The ideal catalyst system should be highly active to promote a rapid transmetalation that outcompetes the decomposition pathways of the sensitive boronic acid.

Palladium Catalyst Systems: A Comparative Analysis

Extensive research has led to the development of several classes of palladium catalysts that have shown considerable success in the Suzuki coupling of electron-deficient boronic acids. The most prominent among these are systems based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs).

Buchwald Biaryl Phosphine Ligands: The Workhorses for Challenging Couplings

The advent of bulky and electron-rich biaryl phosphine ligands, developed by Professor Stephen Buchwald and his group, revolutionized the field of cross-coupling chemistry. These ligands are designed to stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps. For electron-deficient boronic acids, their strong electron-donating ability is crucial for increasing the electron density on the palladium, thereby promoting the otherwise difficult transmetalation.

Two of the most widely used Buchwald ligands for this purpose are SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).

  • SPhos: Known for its high activity and broad applicability. The methoxy groups in the 2' and 6' positions are believed to contribute to the stabilization of the active catalytic species.

  • XPhos: Features bulky isopropyl groups that create a sterically demanding environment around the palladium center. This steric bulk can accelerate the reductive elimination step and is often beneficial for coupling sterically hindered substrates.

The use of palladacycle precatalysts, such as the G2 and G3 generations, which incorporate these ligands, offers the advantage of being air- and moisture-stable, making them convenient to handle in a laboratory setting.[3]

N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, even more so than many phosphine ligands, which helps to stabilize the palladium catalyst and promote the key steps of the catalytic cycle. Their steric bulk can also be tuned to optimize reactivity.

A particularly effective and commercially available NHC-palladium precatalyst is PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride). The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilisation and Initiation) catalyst is known for its high thermal stability and efficiency in a wide range of cross-coupling reactions, including those involving electron-deficient substrates.[4]

Quantitative Performance Comparison

The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of electron-deficient boronic acids with various aryl halides. The data is compiled from multiple sources to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in reaction conditions between studies.

Catalyst SystemElectron-Deficient Boronic AcidAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ / SPhos 4-Formylphenylboronic acid4-ChloroanisoleK₃PO₄Toluene/H₂O1001>95[3]
XPhos Pd G24-Cyanophenylboronic acid4-ChlorotolueneK₃PO₄Dioxane/H₂O1001>95[3]
PEPPSI-IPr 4-Nitrophenylboronic acid4-BromobenzonitrileK₂CO₃Dioxane80292[4][5]
Pd(PPh₃)₄4-Carboxyphenylboronic acid4-IodoanisoleNa₂CO₃DME/H₂O801285
PdCl₂(dppf)3-Nitrophenylboronic acid4-BromoacetophenoneK₂CO₃DMF100688

Key Observations:

  • Modern catalyst systems based on Buchwald ligands (SPhos, XPhos) and NHC ligands (PEPPSI-IPr) consistently deliver high yields in short reaction times, even with challenging electron-deficient boronic acids and less reactive aryl chlorides.[3][4]

  • Traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can be effective, but often require longer reaction times and more reactive aryl halides (bromides and iodides) to achieve high conversions.

  • The choice of base and solvent system is also critical for success and needs to be optimized for each specific substrate combination.

Mechanistic Insights: The Role of the Ligand

The superior performance of Buchwald and NHC ligands in the Suzuki coupling of electron-deficient boronic acids can be attributed to their influence on the key steps of the catalytic cycle.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(L)-X Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(L)-Ar' OxAdd->Trans Transmetalation RedElim Ar-Ar' Trans->RedElim Reductive Elimination ArX Ar-X ArX->OxAdd ArB Ar'B(OH)₂ ArB->Trans Base Base Base->Trans caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: Bulky, electron-rich ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center to form the Pd(II) intermediate.

  • Transmetalation: This is the rate-limiting step for electron-deficient boronic acids. The strong electron-donating nature of Buchwald and NHC ligands increases the electron density on the palladium atom, making it more nucleophilic and thus accelerating the transfer of the electron-poor aryl group from the boron to the palladium.

  • Reductive Elimination: The steric bulk of these ligands promotes the final reductive elimination step, releasing the biaryl product and regenerating the active Pd(0) catalyst.

Experimental Protocols

The following are detailed, step-by-step methodologies for representative Suzuki coupling reactions using different catalyst systems.

Protocol 1: Suzuki Coupling using a Buchwald Palladacycle Precatalyst (XPhos Pd G2)

This protocol is adapted from literature procedures for the coupling of an electron-deficient boronic acid with an aryl chloride.[3]

Materials:

  • Aryl chloride (1.0 mmol)

  • Electron-deficient arylboronic acid (1.5 mmol)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol)

  • 1,4-Dioxane (2 mL)

  • Water (0.2 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried reaction tube equipped with a magnetic stir bar, add the aryl chloride, the electron-deficient arylboronic acid, potassium phosphate, and the XPhos Pd G2 precatalyst.

  • Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for the indicated time (typically 1-4 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using an NHC-Palladium Precatalyst (PEPPSI-IPr)

This protocol is based on established methods for Suzuki couplings utilizing the PEPPSI-IPr catalyst.[4][5]

Materials:

  • Aryl bromide (1.0 mmol)

  • Electron-deficient arylboronic acid (1.2 mmol)

  • PEPPSI-IPr (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Argon or Nitrogen gas

Procedure:

  • In an oven-dried Schlenk flask containing a magnetic stir bar, combine the aryl bromide, the electron-deficient arylboronic acid, potassium carbonate, and the PEPPSI-IPr catalyst.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for the specified time (typically 2-6 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product caption General Experimental Workflow

Caption: General experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of electron-deficient boronic acids is a challenging yet achievable transformation with the appropriate choice of catalyst system. Modern palladium catalysts bearing bulky, electron-rich phosphine ligands, such as SPhos and XPhos, or robust N-heterocyclic carbene ligands, like that in PEPPSI-IPr, have proven to be highly effective. These advanced catalyst systems promote the critical transmetalation step, leading to high yields and minimizing unwanted side reactions. By understanding the underlying mechanistic principles and employing optimized experimental protocols, researchers can successfully utilize electron-deficient boronic acids as valuable building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Kinetic Studies of 4-Bromo-3-nitrophenylboronic Acid in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, medicinal chemists, and process development professionals, understanding the kinetics of a cross-coupling reaction is paramount for optimization, scalability, and ensuring process safety. This guide provides a deep dive into the kinetic profile of 4-Bromo-3-nitrophenylboronic acid, a common but challenging substrate in palladium-catalyzed cross-coupling reactions. While direct kinetic studies on this specific molecule are sparse, this guide synthesizes established mechanistic principles and comparative data to build a robust kinetic profile. We will explore how its unique electronic properties influence reaction rates and provide a framework for empirical validation.

Introduction: The Challenge of Electron-Deficient Boronic Acids

This compound is a valuable building block in organic synthesis, particularly for introducing a synthetically versatile bromo-nitro-aryl motif. However, its structure presents a significant kinetic challenge. The presence of two potent electron-withdrawing groups—a nitro group (NO₂) and a bromine atom (Br)—dramatically reduces the nucleophilicity of the boronic acid. This directly impacts one of the key steps in the catalytic cycle of the most common cross-coupling reaction, the Suzuki-Miyaura coupling. Understanding this impact is crucial for selecting the appropriate catalyst, ligands, and conditions to achieve efficient and reproducible results.

Mechanistic Context: The Suzuki-Miyaura Catalytic Cycle and Its Kinetic Bottlenecks

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The overall rate of the reaction is dictated by the slowest step in this cycle, known as the rate-determining step (RDS). The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Trans Transmetalation (Ar-Pd(II)-Ar') OxAdd->Trans + Ar'-B(OH)₂ + Base RedElim Reductive Elimination Trans->RedElim Isomerization (trans to cis) RedElim->Pd0 - Ar-Ar' ArAr Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH2 Boronic Acid (Ar'-B(OH)₂) Kinetic_Workflow cluster_workflow Kinetic Study Workflow Setup 1. Reaction Setup (Inert Atmosphere, Thermostat) Start 2. Reaction Initiation (Add Limiting Reagent) Setup->Start Sample 3. Timed Sampling (Aliquot Removal) Start->Sample Quench 4. Quenching (Stop Reaction) Sample->Quench Analyze 5. Quantitative Analysis (HPLC/GC with Internal Standard) Quench->Analyze Plot 6. Data Plotting (Concentration vs. Time) Analyze->Plot Model 7. Kinetic Modeling (Determine Rate Constant, k) Plot->Model

References

A Senior Application Scientist's Guide: Comparative Analysis of Chan-Lam and Suzuki Couplings for C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) bonds is a paramount objective. These bonds are integral to a vast array of pharmaceuticals and bioactive molecules. Among the plethora of synthetic methods, palladium-catalyzed Suzuki-Miyaura couplings and copper-catalyzed Chan-Lam couplings have become prominent for their versatility in forming C-N bonds, each presenting a unique set of advantages and challenges.

This guide offers an in-depth, comparative analysis of these two powerful methodologies. We will move beyond a simple recitation of protocols to explore the mechanistic subtleties, the logic behind experimental design, and the practical considerations that govern the choice between these reactions in a real-world research and development setting. Our focus is on providing actionable insights, grounded in established chemical principles, to empower you to select and optimize the ideal C-N coupling strategy for your specific synthetic goals.

Mechanistic Foundations: A Tale of Two Metals

A robust understanding of the underlying catalytic cycles is not merely academic; it is the key to troubleshooting unforeseen outcomes, optimizing reaction conditions, and rationally extending the scope of these transformations. Though both reactions forge a C-N bond, their journeys through the catalytic landscape are fundamentally different.

The Chan-Lam Coupling: A Copper-Catalyzed Aerobic Dance

The Chan-Lam coupling is distinguished by its use of an inexpensive and earth-abundant copper catalyst, often in the presence of atmospheric oxygen as the terminal oxidant.[1][2] This reaction couples an N-H containing compound with an organoboron reagent. The currently accepted mechanism, while still a subject of some academic debate, is generally believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle.[3][4]

The key steps are as follows:

  • Ligand Exchange: The amine or amide nucleophile coordinates with the Cu(II) salt (e.g., copper(II) acetate), displacing a ligand.

  • Transmetalation: The organoboron reagent (e.g., a phenylboronic acid) transfers its aryl group to the copper center.

  • Reductive Elimination: This is the crucial C-N bond-forming step. A proposed Cu(III) intermediate, formed via oxidation, undergoes reductive elimination to yield the arylated amine/amide product and a Cu(I) species.[4]

  • Oxidation: The Cu(I) species is re-oxidized to the active Cu(II) catalyst by an external oxidant, most commonly oxygen from the air, allowing the catalytic cycle to continue.[1]

Chan_Lam_Cycle Chan-Lam Catalytic Cycle cluster_main CuII Cu(II)L₂ AmineComplex [L₂Cu(II)(HNR¹R²)] CuII->AmineComplex + HNR¹R² - L ArylCuII [L(Ar)Cu(II)(NR¹R²)] AmineComplex->ArylCuII + ArB(OH)₂ - L, - B(OH)₃ ArylCuIII [L(Ar)Cu(III)(NR¹R²)] ArylCuII->ArylCuIII Oxidation (O₂) Product Ar-NR¹R² ArylCuIII->Product Reductive Elimination CuI Cu(I)L ArylCuIII->CuI CuI->CuII Re-oxidation (O₂)

Figure 1: Proposed Cu(II)/Cu(III) catalytic cycle for the Chan-Lam C-N coupling.

The Suzuki-Miyaura C-N Coupling: A Palladium-Orchestrated Pathway

Traditionally celebrated for C-C bond formation, the Suzuki-Miyaura reaction has been adapted for C-N coupling, typically involving the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.[5][6] The catalytic cycle is well-established:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-limiting step.[6]

  • Base Activation & Transmetalation: A base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[5] This species then undergoes transmetalation, transferring the aryl group to the palladium center and displacing the halide. The exact mechanism of transmetalation is complex and can follow different pathways.[7]

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the C-N bond of the final product, regenerating the catalytically active Pd(0) species.

Suzuki_CN_Cycle Suzuki-Miyaura C-N Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(X)L₂] Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation_Ready [Ar-Pd(II)(NR¹R²)L₂] OxAdd->Transmetalation_Ready Transmetalation ([R'B(OH)₃]⁻) - X⁻, - B(OH)₃ Transmetalation_Ready->Pd0 Reductive Elimination Product Ar-NR¹R² Transmetalation_Ready->Product BoronicAcid R'B(OH)₂ Boronate [R'B(OH)₃]⁻ BoronicAcid->Boronate + Base (OH⁻)

Figure 2: Generally accepted catalytic cycle for the Suzuki-Miyaura C-N coupling.

Head-to-Head Comparison: Guiding Your Synthetic Strategy

The decision to employ Chan-Lam or Suzuki C-N coupling is a multifactorial one. The following table provides a direct comparison of key experimental and practical parameters to inform this choice.

FeatureChan-Lam CouplingSuzuki-Miyaura C-N Coupling
Metal Catalyst Copper (e.g., Cu(OAc)₂, CuSO₄) - Inexpensive and abundant.[1]Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) - Precious metal, higher cost.
Primary Coupling Partners N-H compound (amine, amide) + Organoboron reagent .[3]Organohalide (Ar-X) + Organoboron reagent .[5]
Ligands Often ligandless or requires simple ligands (e.g., pyridine, DMAP).[1]Crucially dependent on sophisticated phosphine ligands (e.g., SPhos, XPhos).
Reaction Atmosphere Typically aerobic (open to air), as O₂ is often the oxidant.[2]Requires an inert atmosphere (N₂ or Ar) to protect the Pd(0) catalyst.
Base Requirement Often uses a mild organic base (e.g., Et₃N, pyridine) or can be base-free.[1]Requires a stronger inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[5]
Temperature Frequently proceeds at room temperature or with gentle heating.[2]Usually requires elevated temperatures (80-120 °C).
Solvent Systems Common organic solvents like DCM, MeCN, MeOH.[1]Aprotic solvents like Toluene, Dioxane, THF.
Key Advantage Operational simplicity , mild conditions, low catalyst cost.[8]Broad substrate scope , high functional group tolerance, high yields.
Primary Limitation Potential for side reactions (homocoupling, oxidation), sometimes lower yields.[1]Catalyst/ligand cost, requirement for inert conditions, higher temperatures.

Field-Proven Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Chan-Lam N-Arylation of an Aniline

This protocol describes the coupling of an aniline with a phenylboronic acid, a classic Chan-Lam transformation. The reaction is run open to the atmosphere, leveraging aerial oxygen as the terminal oxidant.

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry round-bottom flask containing a magnetic stir bar, add the aniline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and copper(II) acetate (0.1 mmol, 10 mol%).

    • Rationale: An excess of the boronic acid is often used to drive the reaction to completion and compensate for potential side reactions like protodeboronation or homocoupling.[1]

  • Solvent and Base Addition: Add dichloromethane (DCM, 5 mL) followed by pyridine (2.0 mmol, 2.0 equiv).

    • Rationale: DCM is a common solvent for this reaction. Pyridine acts as both a mild base and a ligand to facilitate the catalytic cycle.[9]

  • Reaction Execution: Stir the mixture vigorously at room temperature. The flask should be left open to the air to allow for the continuous re-oxidation of Cu(I) to Cu(II). Monitor the reaction by TLC or LC-MS.

    • Rationale: Room temperature conditions are a key advantage of this method, making it suitable for thermally sensitive substrates.[2]

  • Workup: Once the reaction is complete (typically 12-24 hours), dilute the mixture with ethyl acetate. Filter the suspension through a pad of Celite to remove the insoluble copper salts.

    • Rationale: Celite filtration is an effective method for removing heterogeneous copper species before aqueous workup.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura N-Arylation of an Aniline

This protocol details the coupling of an aryl bromide with an aniline. The entire procedure must be conducted under an inert atmosphere to prevent the degradation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Vessel Preparation (Inert Atmosphere): To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos ligand (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

    • Rationale: A precatalyst like Pd(OAc)₂ is used with a specialized phosphine ligand (SPhos) to generate the active Pd(0) catalyst in situ. A strong base is required to form the active boronate species.[5]

  • Inerting: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen at least three times.

    • Rationale: This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the aniline (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL) via syringe.

    • Rationale: Using anhydrous solvent prevents quenching of the base and potential side reactions. A slight excess of the amine is common.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.

    • Rationale: Elevated temperatures are typically necessary to promote the oxidative addition and other steps in the catalytic cycle.

  • Workup and Purification: After cooling to room temperature (typically 12-24 hours), dilute the reaction with ethyl acetate and filter through a plug of silica gel. Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion: Selecting the Right Tool for the Job

The Chan-Lam and Suzuki-Miyaura C-N couplings are not competitors but rather complementary tools in the synthetic chemist's toolbox.

Choose Chan-Lam coupling when:

  • Cost is a primary concern.

  • Mild, room-temperature conditions are required for sensitive substrates.

  • Operational simplicity and avoiding inert atmosphere techniques are advantageous, particularly for rapid library synthesis or scale-up.

Choose Suzuki-Miyaura C-N coupling when:

  • High yields and broad substrate scope are critical.

  • Coupling challenging, sterically hindered, or electronically deactivated aryl halides is necessary.

  • The budget accommodates the use of palladium catalysts and specialized ligands.

Ultimately, the optimal choice depends on a careful evaluation of the specific molecular target, available resources, and the desired scale of the reaction. By understanding the mechanistic principles and practical nuances of each method, researchers can make informed decisions, leading to more efficient and successful synthetic campaigns in the discovery and development of new medicines.

References

A Researcher's Guide to Biaryl Synthesis: Evaluating Alternatives to 4-Bromo-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging these critical carbon-carbon bonds, prized for its functional group tolerance and generally mild conditions.[1] Central to this transformation is the choice of the organoboron reagent. This guide provides an in-depth evaluation of 4-bromo-3-nitrophenylboronic acid and its contemporary alternatives for the synthesis of substituted biaryl compounds, offering a comparative analysis supported by representative experimental data to inform your synthetic strategy.

The Workhorse and Its Challenges: this compound

This compound is a readily available and frequently utilized building block for introducing a bromo- and nitro-substituted phenyl moiety. The electron-withdrawing nature of the nitro group can influence the reactivity of the boronic acid and the resulting biaryl product, making it a valuable synthon in multi-step syntheses.

However, like many boronic acids, this compound is not without its drawbacks. Boronic acids are known to undergo protodeboronation, particularly under basic reaction conditions, which can lead to diminished yields and the formation of unwanted byproducts.[2] They can also form cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and impact reactivity.[2] Furthermore, their handling and long-term storage can be compromised by their sensitivity to air and moisture.[3]

The Rise of Robust Alternatives: Potassium Trifluoroborates and MIDA Boronates

To address the inherent instabilities of boronic acids, researchers have developed more robust alternatives. Among the most successful are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.[4][5]

Potassium Trifluoroborates (R-BF₃K): A Leap in Stability

Potassium trifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][2] This enhanced stability stems from the tetracoordinate nature of the boron atom, which is less susceptible to protodeboronation compared to the tricoordinate boron in boronic acids.[2] In the Suzuki-Miyaura coupling, the trifluoroborate is thought to slowly hydrolyze in situ to the corresponding boronic acid, which then enters the catalytic cycle.[4]

MIDA Boronates: Controlled Release for Complex Syntheses

N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable, crystalline solids that are compatible with silica gel chromatography, greatly simplifying purification.[5] The MIDA ligand forms a dative bond with the boron atom, rendering it unreactive under anhydrous cross-coupling conditions.[6] Deprotection to the active boronic acid is readily achieved under mild aqueous basic conditions, allowing for a "slow-release" of the reactive species.[7][8] This feature is particularly advantageous in complex syntheses and for notoriously unstable boronic acids, as it minimizes the concentration of the sensitive boronic acid in the reaction mixture at any given time, thereby suppressing decomposition pathways.[8]

Comparative Performance in Biaryl Synthesis: An Illustrative Analysis

Boron ReagentCatalyst SystemBaseSolventTemp. (°C)Representative Yield (%)Reference(s)
This compoundPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-10075-90[9]
Potassium (4-bromo-3-nitrophenyl)trifluoroboratePd(OAc)₂ / RuPhosK₂CO₃ or Cs₂CO₃Toluene/H₂O or THF/H₂O80-10085-95[1][10]
(4-bromo-3-nitrophenyl)MIDA boronatePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-10080-92[8]

Note: The yields presented are illustrative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system employed.

Experimental Protocols

Synthesis of Potassium (4-bromo-3-nitrophenyl)trifluoroborate

This protocol describes the conversion of a boronic acid to its corresponding potassium trifluoroborate salt.

Materials:

  • This compound (1.0 eq)

  • Potassium hydrogen fluoride (KHF₂) (3.0 eq)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Dissolve this compound in methanol.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.

  • Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid.

  • A white precipitate of potassium (4-bromo-3-nitrophenyl)trifluoroborate will form.

  • Stir the mixture at room temperature for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.[2][11]

Synthesis of (4-bromo-3-nitrophenyl)MIDA boronate

This protocol outlines the formation of a MIDA boronate from a boronic acid.

Materials:

  • This compound (1.0 eq)

  • N-methyliminodiacetic acid (MIDA) (1.1 eq)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, suspend this compound and N-methyliminodiacetic acid in toluene and a small amount of DMSO.

  • Reflux the mixture for 2-4 hours, collecting the water that azeotropes off.

  • Cool the reaction mixture to room temperature.

  • The MIDA boronate product will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum.[12][13]

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general procedure adaptable for all three boron reagents. Note that for the MIDA boronate, the reaction must be performed under aqueous basic conditions to facilitate deprotection.

Materials:

  • Aryl halide (1.0 eq)

  • Boron reagent (1.2 eq of boronic acid or trifluoroborate; 1.5 eq of MIDA boronate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water 4:1:1)

Procedure:

  • To a reaction vessel, add the aryl halide, boron reagent, palladium catalyst, and base.

  • Degas the solvent mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronReagent Ar'-B(OR)₂ BoronReagent->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Boron Reagent Selection

Boron_Reagent_Selection Start Start: Need for Biaryl Synthesis Unstable Is the boronic acid known to be unstable or prone to protodeboronation? Start->Unstable Complex Is the synthesis multi-step with chromatography required? Unstable->Complex Yes BoronicAcid Use this compound Unstable->BoronicAcid No Trifluoroborate Use Potassium (4-bromo-3-nitrophenyl)trifluoroborate Complex->Trifluoroborate No MIDABoronate Use (4-bromo-3-nitrophenyl)MIDA boronate Complex->MIDABoronate Yes

Caption: A decision-making guide for selecting the appropriate boron reagent.

Conclusion and Future Outlook

While this compound remains a viable and cost-effective option for many biaryl syntheses, its limitations in stability and handling have paved the way for superior alternatives. Potassium trifluoroborates offer a significant advantage in terms of benchtop stability, while MIDA boronates provide an elegant solution for controlled release and purification in complex synthetic endeavors. The choice of the optimal boron reagent will ultimately depend on the specific demands of the synthetic target, including the stability of the desired boronic acid, the complexity of the overall synthesis, and the need for chromatographic purification. As the field of cross-coupling continues to evolve, the development of even more robust and versatile organoboron reagents is anticipated, further empowering chemists in their quest for novel and impactful molecules.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-nitrophenylboronic acid
Reactant of Route 2
4-Bromo-3-nitrophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.